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  • Product: 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride
  • CAS: 1795441-70-1

Core Science & Biosynthesis

Foundational

pharmacological profile of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride

Pharmacological Profile of 2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine Hydrochloride: A Technical Whitepaper Executive Summary The compound 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride, commonly referred to as 4-eth...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Profile of 2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine Hydrochloride: A Technical Whitepaper

Executive Summary

The compound 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride, commonly referred to as 4-ethoxytryptamine hydrochloride (4-EtO-T HCl), is a synthetic primary amine belonging to the substituted tryptamine class[1]. While the endogenous neurotransmitter serotonin (5-hydroxytryptamine) and naturally occurring psychedelics like psilocin (4-hydroxy-N,N-dimethyltryptamine) have been extensively characterized, the specific pharmacological impact of alkoxy substitutions at the 4-position of the indole ring remains a specialized area of neuropharmacological research[2][3].

This technical guide synthesizes the structure-activity relationships (SAR) of 4-substituted tryptamines to construct the pharmacological profile of 4-EtO-T HCl. It details its predicted receptor binding affinities, functional activities at 5-HT receptor subtypes, and provides self-validating experimental protocols for empirical characterization.

Structural Biology & Chemical Identity

  • Chemical Name : 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride[1]

  • CAS Number : 1795441-70-1[1]

  • Class : 4-Alkoxytryptamine

Causality of Formulation: The freebase form of primary tryptamines is highly lipophilic and susceptible to rapid oxidative degradation. By formulating the compound as a hydrochloride (HCl) salt, the primary amine is protonated. This chemical choice drastically increases aqueous solubility and ambient stability, which is an absolute requirement for formulating physiological buffers (e.g., HBSS) in in vitro assays without relying on high concentrations of cytotoxic solvents like DMSO[1].

Structure-Activity Relationship (SAR) Context: The 4-position of the indole ring is a critical determinant of 5-HT receptor binding kinetics[3]. Hydroxyl substitution at this position (e.g., 4-HO-Tryptamine) yields potent 5-HT2A agonism[4]. Converting this to a methoxy group (4-MeO-Tryptamine) retains high potency, acting as a full agonist at the 5-HT2A receptor with an EC50 of 9.02 nM and an Emax of 108%[5]. The extension of the alkyl chain to an ethoxy group in 4-EtO-T increases the steric bulk and lipophilicity of the molecule. Based on established SAR models, this increased bulk typically maintains high intrinsic efficacy (Emax) at 5-HT2A but may slightly decrease binding affinity (Ki) due to steric constraints within the orthosteric binding pocket[2][3]. Furthermore, non-hydroxy substitutions (like alkoxy groups) are strongly correlated with increased binding affinity at the Serotonin Transporter (SERT)[6][7].

Pharmacodynamics & Receptor Profile

Primary Target: 5-HT2A Receptor (Gq-Coupled GPCR)

Like its structural analogs, 4-EtO-T is primarily characterized by its interaction with the 5-HT2A receptor[2][5]. Activation of this Gq-coupled GPCR triggers the Phospholipase C (PLC) pathway, leading to the hydrolysis of PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately causing a transient spike in intracellular calcium[3][5].

G Ligand 4-EtO-Tryptamine Receptor 5-HT2A Receptor Ligand->Receptor Agonist Binding Gq Gq Protein Alpha Receptor->Gq Activation PLC Phospholipase C Gq->PLC PIP2 PIP2 Cleavage PLC->PIP2 IP3 IP3 Generation PIP2->IP3 DAG DAG Generation PIP2->DAG Ca Ca2+ Release IP3->Ca ER Channel PKC PKC Activation DAG->PKC Ca->PKC

Caption: 5-HT2A Gq-Coupled Signaling Pathway activated by 4-alkoxytryptamines.

Secondary Targets: 5-HT1A, 5-HT2C, and SERT
  • 5-HT1A & 5-HT2C: 4-alkoxytryptamines generally exhibit moderate to low potency at 5-HT1A and 5-HT2C receptors[6][8]. 5-HT1A agonism is notable because it functionally modulates (and often dampens) the downstream behavioral effects of 5-HT2A activation[8].

  • Serotonin Transporter (SERT): Unlike 4-hydroxy derivatives, alkoxy-substituted tryptamines (such as 4-MeO-DiPT and 4-MeO-MiPT) demonstrate significant SERT blockade, acting as serotonin reuptake inhibitors[7][9]. 4-EtO-T is projected to share this dual mechanism, increasing extracellular serotonin while directly agonizing post-synaptic receptors.

Quantitative SAR Data Summary

The following table synthesizes the known functional data of related 4-substituted primary tryptamines to contextualize the predicted profile of 4-EtO-T HCl[2][4][5].

Compound5-HT2A EC50 (nM)5-HT2A Emax (%)5-HT1A Ki (nM)SERT Affinity
4-HO-Tryptamine ~38.0>90%~95.0Low
4-MeO-Tryptamine 9.02108%~235.0Moderate
4-EtO-Tryptamine 15.0 - 25.0 (Predicted)~100% (Predicted)>300.0 (Predicted)Moderate to High

Self-Validating Experimental Protocols

To empirically validate the pharmacological profile of 4-EtO-T HCl, the following self-validating workflows must be employed. These protocols are designed with internal controls to ensure data trustworthiness.

Protocol 1: FLIPR Calcium Flux Assay (Functional Activity)

Objective: Determine the EC50 and Emax of 4-EtO-T HCl at the 5-HT2A receptor. Causality: Because 5-HT2A is a Gq-coupled receptor, measuring intracellular calcium release provides a direct, amplified, and real-time readout of receptor activation, avoiding the temporal lag and signal degradation associated with downstream reporter gene assays[2][3].

Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing the human 5-HT2A receptor into 384-well black, clear-bottom plates at 15,000 cells/well. Rationale: HEK293 cells lack endogenous 5-HT2A, providing a clean null background to prevent off-target signal noise[6].

  • Dye Loading: Incubate cells with Fluo-4 AM (2 µM) and Probenecid (2.5 mM) in HBSS buffer for 60 minutes at 37°C. Rationale: The AM ester allows passive membrane diffusion. Intracellular esterases cleave the AM group, trapping the fluorophore. Probenecid inhibits MRP1 efflux pumps, preventing the cells from prematurely ejecting the dye.

  • Compound Preparation: Prepare a 10-point serial dilution of 4-EtO-T HCl (ranging from 10 µM to 0.1 nM). Include Serotonin (5-HT) as a 100% Emax positive control, and Ketanserin (a selective 5-HT2A antagonist) as a negative control to validate assay specificity[2].

  • Kinetic Reading: Transfer the plate to a FLIPR Tetra system. Excite at 488 nm and record emission at 515 nm. Establish a 10-second baseline, inject the compounds, and record fluorescence continuously for 3 minutes.

  • Validation: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 validates the assay system.

Workflow Step1 1. Cell Culture HEK293 (5-HT2A+) Step2 2. Dye Loading Fluo-4 AM + Probenecid Step1->Step2 Step3 3. Ligand Addition 4-EtO-T HCl Titration Step2->Step3 Step4 4. Kinetic Reading FLIPR Tetra (Ex 488nm) Step3->Step4 Step5 5. Data Analysis Non-linear Regression Step4->Step5

Caption: Calcium Flux Assay Workflow for GPCR Functional Characterization.

Protocol 2: Radioligand Competitive Binding Assay (Affinity)

Objective: Determine the binding affinity (Ki) of 4-EtO-T HCl for the Serotonin Transporter (SERT). Causality: Functional assays cannot isolate binding affinity from intrinsic efficacy. A competitive radioligand assay directly measures the thermodynamic interaction between the ligand and the transporter pocket[3].

Methodology:

  • Membrane Isolation: Homogenize CHO cells stably expressing human SERT in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: Incubate 20 µg of membrane protein with 1 nM [3H]-Citalopram (a highly selective SERT radioligand) and varying concentrations of 4-EtO-T HCl (10 µM to 0.01 nM) for 60 minutes at 25°C.

  • Non-Specific Binding (NSB): Define NSB by co-incubating a parallel set of wells with 10 µM Fluoxetine. Rationale: This ensures the measured signal is exclusively from specific SERT binding sites.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific filter binding). Wash thrice with ice-cold buffer.

  • Analysis: Measure bound radioactivity via liquid scintillation counting. Calculate the IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.

References

  • NextSDS. "2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride - Chemical Substance Information". NextSDS. 1

  • Halberstadt, A. L., et al. "Investigation of the Structure–Activity Relationships of Psilocybin Analogues". ACS Pharmacology & Translational Science. 2

  • Rickli, A., et al. "Pharmacologic activity of substituted tryptamines at 5-HT2AR, 5-HT2CR, 5-HT1AR, and SERT". ResearchGate. 6

  • Benchchem. "A Comparative Guide to the Structure-Activity Relationship of 4-Substituted Tryptamines". Benchchem. 3

  • Wikipedia Contributors. "4-Methoxytryptamine". Wikipedia. 5

  • Wikipedia Contributors. "4-MeO-DiPT". Wikipedia. 7

  • Wikipedia Contributors. "4-Hydroxytryptamine". Wikipedia. 4

Sources

Exploratory

Pharmacological Evaluation of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine Hydrochloride: 5-HT Receptor Binding and Functional Activity

Executive Summary As research into serotonergic modulators accelerates, structural analogs of classic tryptamines are critical for mapping the steric and electronic boundaries of the serotonin (5-HT) receptor binding poc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As research into serotonergic modulators accelerates, structural analogs of classic tryptamines are critical for mapping the steric and electronic boundaries of the serotonin (5-HT) receptor binding pockets. 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride (commonly referred to as 4-ethoxytryptamine HCl, or 4-EtO-T) is a primary amine tryptamine featuring an ethoxy substitution at the 4-position of the indole ring.

While secondary and tertiary 4-substituted tryptamines (e.g., psilocin, 4-AcO-DMT) are extensively documented[1], primary 4-alkoxytryptamines serve as specialized pharmacological tool compounds. This technical guide synthesizes the structure-activity relationship (SAR) of 4-substituted tryptamines to construct a predictive pharmacological profile for 4-EtO-T HCl, detailing the mechanistic signaling pathways and the self-validating experimental protocols required to quantify its 5-HT receptor binding affinity.

Structural Pharmacology & Structure-Activity Relationship (SAR)

The primary mechanism of action for psychedelic and neuromodulatory tryptamines involves interaction with the 5-HT2A receptor, a Gq-coupled G protein-coupled receptor (GPCR)[2]. The nature of the substituent at the 4-position of the indole ring is a critical determinant of both binding affinity ( Ki​ ) and functional potency ( EC50​ ).

  • The Role of the 4-Position: 4-hydroxytryptamines (like 4-HO-T and psilocin) exhibit exceptionally high affinity across 5-HT2A, 5-HT2B, and 5-HT2C receptors due to favorable hydrogen bonding within the orthosteric site[1].

  • Alkoxy Substitutions: When the hydroxyl group is replaced by a methoxy group (e.g., 4-MeO-T), the compound retains potent 5-HT2A agonism but exhibits a sharp drop in 5-HT1A affinity[3]. 5-HT1A receptors preferentially bind smaller or 5-substituted ligands (like 5-MeO-DMT)[4].

  • The Ethoxy Extension (4-EtO-T): Extending the alkyl chain to an ethoxy group introduces significant steric bulk. Based on established SAR principles, this increased lipophilicity and spatial volume further restricts binding at the tightly constrained 5-HT1A pocket, rendering 4-EtO-T highly selective for the more accommodating 5-HT2A and 5-HT2C receptors. Furthermore, as a primary amine, 4-EtO-T lacks the N,N-dialkyl groups of compounds like DMT, which typically results in a lower overall lipophilicity but allows for distinct hydrogen-bonding interactions at the receptor's aspartate residues[2].

Quantitative Data: Comparative Binding Profiles

The following table summarizes the known binding data for reference 4-substituted tryptamines and the extrapolated pharmacological profile for 4-EtO-T based on steric and electronic modeling.

CompoundIndole Substitution5-HT1A Affinity ( Ki​ , nM)5-HT2A Affinity ( Ki​ , nM)5-HT2A Functional ( EC50​ , nM)
4-HO-T 4-OH~95~21High Potency Agonist
4-MeO-T 4-OCH 3​ > 100~68 - 1009.02
4-EtO-T (HCl) 4-OCH 2​ CH 3​ > 200 (Predicted)~80 - 150 (Predicted)~15 - 30 (Predicted)

Mechanistic Signaling Pathway

Upon binding to the 5-HT2A receptor, 4-EtO-T initiates a Gq/11-coupled signal transduction cascade. The activation of phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca 2+ ) from the endoplasmic reticulum, which serves as the primary quantifiable metric in functional in vitro assays[4].

G L 4-EtO-T (Ligand) R 5-HT2A Receptor L->R Agonist Binding Gq Gq/11 Protein R->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 Cleavage PLC->PIP2 Hydrolysis IP3 IP3 Release PIP2->IP3 DAG DAG Formation PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Channel Opening PKC PKC Activation DAG->PKC

5-HT2A Gq/11 Intracellular Signaling Cascade Activated by 4-Substituted Tryptamines.

Experimental Methodologies

To empirically validate the pharmacological profile of 4-EtO-T HCl, a self-validating system of in vitro assays is required. As an application scientist, I recommend a two-tiered approach: competitive radioligand binding to establish thermodynamic affinity ( Ki​ ), followed by a calcium flux assay to establish functional efficacy ( Emax​ ) and potency ( EC50​ ).

Protocol 1: Competitive Radioligand Binding Assay (5-HT2A)

Causality & Validation: We utilize [ 3 H]ketanserin, a highly selective 5-HT2A antagonist, as the radioligand. By measuring the ability of 4-EtO-T to displace [ 3 H]ketanserin, we isolate the specific binding affinity without confounding functional variables like receptor desensitization[2].

  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing human 5-HT2A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) to preserve the native receptor conformation.

  • Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [ 3 H]ketanserin, and varying concentrations of 4-EtO-T HCl (ranging from 0.1 nM to 10 µM). Incubate at 37°C for 60 minutes to ensure the system reaches thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial step: Pre-soak filters in 0.5% polyethylenimine to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged tryptamine amine.

  • Washing: Wash filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand. The cold temperature kinetically traps the bound ligand-receptor complexes, preventing premature dissociation.

  • Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Membrane Cell Membrane Prep (5-HT2A Expressing) Incubation Incubation ([3H]Ketanserin + 4-EtO-T) Membrane->Incubation Filtration Rapid Filtration (Glass Fiber Filters) Incubation->Filtration Washing Washing (Ice-Cold Buffer) Filtration->Washing Scintillation Scintillation Counting (Quantify Radioactivity) Washing->Scintillation Analysis Data Analysis (Calculate IC50 & Ki) Scintillation->Analysis

Step-by-Step Radioligand Binding Assay Workflow for Determining Ki.
Protocol 2: Intracellular Calcium Flux Assay (Functional Agonism)

Causality & Validation: Binding affinity ( Ki​ ) does not differentiate between agonists and antagonists. Because 5-HT2A is Gq-coupled, measuring intracellular calcium mobilization provides a direct, real-time readout of 4-EtO-T's functional agonism[1]. We use Fluo-4 AM, a cell-permeable dye that exhibits a massive fluorescence increase upon binding free Ca 2+ .

  • Cell Seeding: Seed CHO-K1 cells expressing the human 5-HT2A receptor into 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Remove culture media and add 20 µL of Fluo-4 AM dye loading buffer. Crucial step: Include 2.5 mM probenecid in the buffer to inhibit organic anion transporters, preventing the cells from prematurely effluxing the dye[2]. Incubate for 60 minutes at 37°C.

  • Baseline Measurement: Transfer the plate to a Fluorescence Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds (Excitation: 488 nm, Emission: 525 nm).

  • Compound Addition: Automatically inject 4-EtO-T HCl at various concentrations.

  • Kinetic Readout: Continuously monitor fluorescence for 3 minutes. The peak fluorescence response corresponds to maximal intracellular calcium release.

  • Normalization: Normalize data against a reference full agonist (e.g., endogenous Serotonin) to determine the relative efficacy ( Emax​ ) and functional potency ( EC50​ ) of 4-EtO-T.

References

  • Investigation of the Structure–Activity Relationships of Psilocybin Analogues Source: PMC (National Institutes of Health) URL:[Link]

  • Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines Source: ACS Omega URL:[Link]

Sources

Foundational

Pharmacological Characterization and Mechanism of Action: 2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine Hydrochloride

Executive Summary 2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride (commonly referred to as 4-ethoxytryptamine HCl or 4-EtO-T HCl) is a synthetic indolealkylamine. As a 4-substituted primary tryptamine, its pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride (commonly referred to as 4-ethoxytryptamine HCl or 4-EtO-T HCl) is a synthetic indolealkylamine. As a 4-substituted primary tryptamine, its pharmacological profile is deeply intertwined with the serotonergic system, acting primarily as a neuromodulator at 5-hydroxytryptamine (5-HT) receptors and interacting with monoamine transporters[1].

This technical whitepaper deconstructs the mechanism of action of 4-EtO-T HCl, detailing its structure-activity relationships (SAR), intracellular signaling cascades, and the rigorous experimental frameworks required to validate its pharmacodynamics.

Molecular Pharmacology & Structure-Activity Relationship (SAR)

The molecular architecture of 4-EtO-T HCl dictates its target affinity and pharmacokinetic viability. The compound consists of a core indole ring, an unsubstituted ethylamine side chain (primary amine), and an ethoxy ether substitution at the 4-position.

The Role of the Hydrochloride Salt

In its freebase form, the primary amine of 4-EtO-T is highly susceptible to atmospheric oxidation and exhibits poor aqueous solubility. Formulation as a hydrochloride salt protonates the amine ( R−NH3+​Cl− ), establishing a stable crystalline lattice. This is a critical prerequisite for in vitro assay reproducibility, ensuring complete dissolution in aqueous buffers and preventing molar concentration discrepancies during high-throughput screening.

The 4-Ethoxy Substitution

The 4-position of the tryptamine indole ring is a critical determinant of 5-HT receptor affinity and efficacy[2].

  • Steric Bulk and Selectivity: While 4-hydroxy substitutions (e.g., psilocin) provide strong hydrogen-bond donors that lock into Transmembrane Helix 5 (TM5) of the 5-HT2A receptor, the 4-ethoxy group replaces this with a bulkier, lipophilic ether. This added steric bulk alters the binding pose. Literature on 4-substituted tryptamines demonstrates that bulkier substitutions are less tolerated at the 5-HT2C receptor compared to the 5-HT2A receptor, often driving a favorable 5-HT2A selectivity profile[2].

  • Metabolic Vulnerability: Unlike classic psychedelics such as N,N-dimethyltryptamine (DMT), 4-EtO-T lacks N-alkylation. As a primary amine, it is a prime substrate for rapid oxidative deamination by Monoamine Oxidase A (MAO-A), severely limiting its oral bioavailability unless co-administered with an MAOI.

Intracellular Signaling Cascades

The primary mechanism of action for 4-EtO-T is the agonism of the 5-HT2A receptor, a G-protein coupled receptor (GPCR)[1][2]. Upon binding to the orthosteric site (anchored by a salt bridge between the protonated amine and Asp155 3.32 ), 4-EtO-T stabilizes an active receptor conformation that preferentially couples to the Gq/11 heterotrimeric protein.

This coupling initiates a canonical signaling cascade:

  • Gq/11 Activation: Exchange of GDP for GTP on the G α q subunit.

  • Phospholipase C (PLC) Activation: G α q stimulates PLC, which hydrolyzes membrane-bound phosphatidylinositol 4,5-bisphosphate (PIP2).

  • Second Messengers: PIP2 is cleaved into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, triggering a massive release of intracellular calcium ( Ca2+ ), which, alongside DAG, activates Protein Kinase C (PKC).

G Ligand 4-EtO-T HCl Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds TM3/TM5 Gq Gq/11 Protein Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Calcium Channel PKC PKC Activation DAG->PKC Ca->PKC Co-activates

Fig 1: Gq/11-mediated signaling cascade initiated by 4-EtO-T binding at the 5-HT2A receptor.

Quantitative Pharmacological Profile

Because empirical high-throughput data for the specific 4-ethoxy derivative is scarce, the following table synthesizes extrapolated pharmacological metrics based on rigorous SAR trends established for homologous 4-substituted primary and tertiary tryptamines[1][2][3].

Table 1: Comparative SAR Profile of 4-Substituted Tryptamines

Compound4-SubstitutionAmine Classh5-HT2A EC50 (nM)h5-HT2A Emax (%)hSERT Ki (μM)
Serotonin (5-HT) 5-OH (Reference)Primary~15.0100%Substrate
Psilocin 4-OHTertiary~24.5~95%>10.0
4-MeO-T 4-MethoxyPrimary~120.0~85%~2.5
4-EtO-T (Extrapolated)4-EthoxyPrimary~180.0~80%~1.8

Data Interpretation: The transition from a hydroxyl to an alkoxy group at the 4-position generally decreases 5-HT2A potency (higher EC50) while retaining high partial agonist efficacy[2]. Conversely, primary tryptamines with lipophilic 4-substitutions demonstrate increased affinity for the Serotonin Transporter (SERT), acting as competitive inhibitors or substrates[1][3].

Experimental Methodologies (Self-Validating Protocols)

To empirically validate the mechanism of action of 4-EtO-T HCl, the following self-validating experimental workflows must be employed.

Protocol 1: Gq-Mediated Calcium Flux Assay for 5-HT2A Activation

Objective: Quantify the functional efficacy ( Emax​ ) and potency ( EC50​ ) of 4-EtO-T at the human 5-HT2A receptor[2].

  • Cell Culture & Preparation: Plate Flp-In T-REx 293 cells stably expressing h5-HT2A in 384-well plates.

    • Causality: Transient transfections yield highly variable receptor densities, which skews Emax​ calculations. The Flp-In system ensures isogenic integration, while the T-REx (tetracycline-inducible) system prevents constitutive basal activity from downregulating the receptor prior to the assay[2].

  • Dye Loading: Incubate cells with Fluo-4 NW (No Wash) calcium indicator for 1 hour at 37°C.

    • Causality: Traditional wash-based dyes cause mechanical stress to HEK293 cells, leading to spontaneous calcium spikes. The "No Wash" formulation utilizes an extracellular quencher to suppress background noise, ensuring the fluorescence signal is strictly intracellular.

  • Compound Addition & Self-Validating Controls: Dispense 4-EtO-T HCl (10 pM to 10 μM) using an automated liquid handler. Include 5-HT as a 100% efficacy reference. Pre-incubate a subset of wells with 1 μM Ketanserin.

    • Causality: If 4-EtO-T induces a calcium spike, it could theoretically be via off-target endogenous GPCRs. Complete signal ablation by Ketanserin (a selective 5-HT2A antagonist) definitively validates that the observed calcium flux is exclusively 5-HT2A-mediated.

Workflow Cell Flp-In T-REx 293 Cells (h5-HT2A) Dye Fluo-4 NW Dye Loading (1 hr incubation) Cell->Dye Drug Compound Addition (4-EtO-T automated dispensing) Dye->Drug Read Fluorescence Readout (Ex: 494nm / Em: 516nm) Drug->Read Data EC50 & Emax Calculation (Non-linear regression) Read->Data

Fig 2: High-throughput calcium flux assay workflow for quantifying 5-HT2A functional efficacy.

Protocol 2: SERT Competitive Radioligand Binding Assay

Objective: Determine the binding affinity ( Ki​ ) of 4-EtO-T at the human Serotonin Transporter (SERT)[3].

  • Membrane Preparation: Isolate and homogenize cell membranes from HEK293 cells expressing hSERT.

  • Radioligand Competition: Incubate membranes with 2 nM [ 3 H]citalopram and varying concentrations of 4-EtO-T HCl (1 nM to 100 μM) in Tris-HCl buffer for 2 hours at 25°C.

    • Causality: [ 3 H]citalopram is chosen over [ 3 H]serotonin because it is highly selective for the orthosteric site of SERT and is not subject to rapid oxidation or active transport during the incubation period[3].

  • Non-Specific Binding (NSB) Determination: Define NSB using 10 μM fluoxetine.

    • Causality: Without defining NSB, highly lipophilic compounds like 4-EtO-T might appear to displace the radioligand when they are actually just altering membrane fluidity. Fluoxetine completely saturates specific SERT sites, allowing precise subtraction of background noise to calculate the true Ki​ .

Sources

Exploratory

in vitro toxicity studies of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride

An In-Depth Technical Guide to the In Vitro Toxicity Assessment of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride Authored by: A Senior Application Scientist Foreword: A Proactive Approach to Safety Assessment In...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Toxicity Assessment of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride

Authored by: A Senior Application Scientist

Foreword: A Proactive Approach to Safety Assessment

In the landscape of drug discovery and chemical development, the early and accurate identification of potential toxicities is not merely a regulatory hurdle but a cornerstone of successful innovation. The compound 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride (CAS: 1795441-70-1), an indole derivative, represents a novel chemical entity for which a comprehensive safety profile is paramount before advancing through the development pipeline.[1] Existing notifications for this compound suggest potential for acute toxicity, skin and eye irritation, and specific target organ toxicity.[1] This guide provides a robust framework for the in vitro toxicological evaluation of this compound, grounded in established methodologies and regulatory principles.

The rationale for an in vitro-first approach is compelling. These methods offer a cost-effective, high-throughput, and ethically considerate alternative to animal testing, enabling researchers to "fail fast" and focus resources on the most promising candidates.[2][3][4] By leveraging well-characterized cell-based assays, we can elucidate mechanisms of toxicity, determine dose-responses, and build a predictive model of the compound's behavior in a biological system. This document is structured to guide researchers through a tiered testing strategy, from broad cytotoxicity screening to more specific investigations of genotoxicity and organ-specific toxicity, with a focus on hepatotoxicity—a primary cause of drug attrition.[5][6]

Chapter 1: The Strategic Framework for In Vitro Toxicity Profiling

A systematic and tiered approach is essential for a comprehensive in vitro safety assessment. This strategy begins with broad screening to determine the compound's general cytotoxicity, followed by more specific assays to investigate key toxicological endpoints as mandated by regulatory agencies. The workflow is designed to build a weight of evidence, allowing for informed decision-making at critical development milestones.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Core Safety Endpoints cluster_2 Phase 3: Mechanistic Insights & Reporting Compound Test Compound: 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride Cytotoxicity General Cytotoxicity Screening (e.g., MTT, LDH Assays) Compound->Cytotoxicity Dose-response exposure IC50 Determine IC50 Values in Relevant Cell Lines Cytotoxicity->IC50 Calculate viability Genotoxicity Genotoxicity Assessment (Ames & Micronucleus) IC50->Genotoxicity Inform dose selection Hepatotoxicity Hepatotoxicity Evaluation (HepG2 / Primary Hepatocytes) IC50->Hepatotoxicity Inform dose selection Data Data Analysis & Mechanism of Action Hypothesis Genotoxicity->Data Hepatotoxicity->Data Report Comprehensive Toxicity Profile & Risk Assessment Data->Report

Caption: Tiered in vitro toxicity testing workflow.

Chapter 2: Foundational Cytotoxicity Assessment

The initial step in toxicological profiling is to determine the concentration range at which the test compound induces cell death.[7][8] This is typically achieved by establishing a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). These data are critical for selecting appropriate, non-lethal concentrations for subsequent, more complex assays.

Causality Behind Assay Selection
Assay TypePrincipleAdvantagesDisadvantages
MTT/MTS Assay Measures mitochondrial reductase activity in viable cells, which converts a tetrazolium salt to a colored formazan product.[9]Well-established, cost-effective, suitable for high-throughput screening.[9]Can be affected by compounds that alter cellular metabolism.
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme released into the culture medium upon loss of membrane integrity (necrosis).[10]Direct measure of cytotoxicity (cell death); non-lytic.[10]Less sensitive for detecting apoptosis or early-stage toxicity.[10]
ATP Content Assay Quantifies intracellular ATP levels, which deplete rapidly upon cell death.Highly sensitive, rapid, and suitable for high-throughput formats.ATP levels can be modulated by mechanisms other than cell death.
Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a standardized workflow for assessing the cytotoxicity of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride.

Cell Line Selection: The choice of cell lines should reflect potential target organs. A panel is recommended, for instance:

  • HepG2 (Human Hepatoma): A widely used liver-derived cell line for hepatotoxicity screening.[11]

  • A549 (Human Lung Carcinoma): Represents a potential route of exposure and target organ.[11]

  • HEK293 (Human Embryonic Kidney): A non-cancerous cell line to assess general toxicity and selectivity.[9]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well microplate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment. The goal is to achieve 70-80% confluency at the time of compound addition.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, water). Perform a serial dilution to create a range of concentrations (e.g., 0.1 µM to 1000 µM in half-log increments). The final solvent concentration in the wells should be consistent and non-toxic (typically ≤0.5% DMSO).[5]

  • Cell Treatment: Remove the culture medium and add 100 µL of medium containing the various concentrations of the test compound. Include vehicle-only controls (solvent) and untreated controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO2 incubator.[9]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Chapter 3: Genotoxicity Assessment

Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can cause genetic damage, a potential precursor to carcinogenesis or inherited diseases.[12][13] A standard in vitro battery includes a test for gene mutations and a test for chromosomal damage.[14]

The In Vitro Micronucleus Assay

The in vitro micronucleus assay is a robust method for detecting both clastogens (agents that cause chromosomal breaks) and aneugens (agents that cause chromosome loss).[2] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that are formed when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei during mitosis.[2][12]

G start Seed CHO-K1 or TK6 cells treat Treat with Test Compound (+/- S9 metabolic activation) start->treat cytoB Add Cytochalasin B (Blocks Cytokinesis) treat->cytoB harvest Harvest & Fix Cells cytoB->harvest stain Stain with DNA Dye (e.g., DAPI, Acridine Orange) harvest->stain score Score Binucleated Cells for Micronuclei (Microscopy or Flow Cytometry) stain->score end Assess for Clastogenicity or Aneugenicity score->end

Caption: Workflow for the in vitro micronucleus assay.

Step-by-Step Methodology:

  • Cell Culture: Use a suitable cell line, such as Chinese Hamster Ovary (CHO-K1) or human TK6 cells.

  • Treatment: Expose exponentially growing cells to at least three concentrations of the test compound, selected based on cytotoxicity data (typically up to a concentration causing ~50% cytotoxicity).

  • Metabolic Activation: Conduct parallel experiments with and without an exogenous metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction) to mimic mammalian metabolism.

  • Cytokinesis Block: Add Cytochalasin B to the cultures. This inhibits the final stage of cell division (cytokinesis) but not nuclear division, resulting in the accumulation of binucleated cells that have completed one mitosis in the presence of the test compound.

  • Harvesting and Staining: After an appropriate incubation period (typically 1.5-2 cell cycles), harvest the cells, treat with a hypotonic solution, fix, and stain the cytoplasm and nuclei with a fluorescent DNA dye.

  • Scoring: Analyze at least 2000 binucleated cells per concentration for the presence of micronuclei. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to identify compounds that can cause gene mutations.[14] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay detects mutagens that cause a reverse mutation, restoring the ability of the bacteria to grow on an amino acid-deficient medium.[14] This assay should be conducted according to OECD Test Guideline 471.

Chapter 4: Organ-Specific Toxicity: Hepatotoxicity

The liver is a primary site of drug metabolism and is particularly susceptible to chemical-induced injury.[5] Therefore, assessing hepatotoxicity is a critical step. In vitro models using liver-derived cells can provide crucial insights into the potential for a compound to cause drug-induced liver injury (DILI).[6][15]

Rationale for Liver Model Selection

While cell lines like HepG2 are useful for initial screening, they have limited metabolic capacity compared to primary human hepatocytes (PHH).[5][16] PHH are considered the gold standard for in vitro hepatotoxicity studies but are limited by availability and variability.[5] The HepaRG™ cell line is a suitable alternative, as it is a metabolically active human liver cell line that can be used for these studies.[5] More advanced models, such as 3D liver spheroids, offer a more physiologically relevant system by maintaining long-term hepatocyte-specific functions.[6][15]

Experimental Protocol: Multiparametric Hepatotoxicity Assay

A high-content analysis (HCA) approach allows for the simultaneous measurement of multiple toxicity indicators in the same cell population, providing a more detailed mechanistic profile.[15]

Step-by-Step Methodology:

  • Cell Culture: Plate primary human hepatocytes or HepaRG cells in collagen-coated 96- or 384-well plates.

  • Compound Treatment: Treat cells with a range of concentrations of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride for 24-48 hours.

  • Multiplexed Staining: Following treatment, stain the cells with a cocktail of fluorescent dyes to measure key toxicity markers simultaneously.

    • Cell Viability: A nuclear stain (e.g., Hoechst 33342) to count total cells.

    • Cytotoxicity/Membrane Permeability: A dye that is excluded by live cells but enters dead cells (e.g., Propidium Iodide or similar).

    • Mitochondrial Health: A dye sensitive to mitochondrial membrane potential (e.g., TMRM).

    • Oxidative Stress: A probe that fluoresces upon oxidation by reactive oxygen species (ROS).

  • Imaging and Analysis: Acquire images using an automated high-content imaging system. Specialized software is then used to quantify the fluorescence intensity and morphological changes on a per-cell basis.

  • Data Interpretation: Analyze the data to generate concentration-response curves for each toxicity parameter. This can reveal the primary mechanism of toxicity (e.g., mitochondrial dysfunction preceding cell death).

Chapter 5: Data Synthesis and Risk Assessment

The culmination of this in vitro testing strategy is a comprehensive toxicity profile. The data from each assay must be integrated to form a cohesive narrative about the compound's safety.

ParameterAssayResultInterpretation
IC50 MTT Assay (HepG2)e.g., 50 µMDefines the concentration for moderate cytotoxicity.
Genotoxicity Micronucleus Assaye.g., NegativeNo evidence of chromosomal damage under test conditions.
Hepatotoxicity Multiparametric HCAe.g., Mitochondrial potential loss at 25 µMSuggests mitochondrial impairment is an early event in the toxicity pathway.

This synthesized data provides a foundation for a preliminary risk assessment. If no significant cytotoxicity or genotoxicity is observed at concentrations well above the anticipated therapeutic or exposure level, the compound may be considered to have a favorable early safety profile. Conversely, a positive finding in the genotoxicity assays or significant hepatotoxicity at low concentrations would be a major red flag, potentially halting further development or prompting significant medicinal chemistry efforts to mitigate the liability.

References

  • In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. (n.d.).
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. (2022, November 28). WuXi AppTec.
  • Hepatotoxicity/Cytotoxicity Assays. (n.d.). MilliporeSigma.
  • Genotoxicity testing of drugs | High-throughput assay. (n.d.). Miltenyi Biotec.
  • In Vitro Gene-Tox Services. (n.d.). Eurofins Discovery.
  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
  • Physiological liver microtissue 384-well microplate system for preclinical hepatotoxicity assessment of therapeutic small molecule drugs. (2024, October 14). Toxicological Sciences | Oxford Academic.
  • Other Genetic Toxicology Assays. (n.d.). Inotiv.
  • In Vitro Genotoxicity Study. (n.d.). Creative Biolabs.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ijprajournal.
  • In Vitro Hepatotoxicity Services. (n.d.). Eurofins Discovery.
  • OECD Guidelines for the Testing of Chemicals. (n.d.). OECD.
  • Hepatotoxicity Assays: Advancing Research. (2024, April 8). Da-Ta Biotech.
  • In vitro models for liver toxicity testing. (n.d.). PMC.
  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. (n.d.). PMC.
  • 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride. (n.d.). NextSDS.
  • In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines. (2005, August 15). PubMed.

Sources

Foundational

Pharmacokinetic Profiling and Metabolic Pathways of 2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine Hydrochloride

Introduction and Structural Rationale The compound 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride (commonly known as 4-ethoxytryptamine HCl or 4-EtO-T) is a synthetic primary tryptamine derivative. For drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Rationale

The compound 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride (commonly known as 4-ethoxytryptamine HCl or 4-EtO-T) is a synthetic primary tryptamine derivative. For drug development professionals and analytical toxicologists, mapping the biotransformation of this molecule is critical for predicting its pharmacokinetic (PK) profile, biological half-life, and potential drug-drug interactions (DDIs).

Because 4-EtO-T possesses an unprotected primary ethylamine side chain and an ether linkage at the 4-position of the indole ring, its metabolism is governed by two competing Phase I enzymatic pathways: oxidative deamination and O-dealkylation . Understanding the causality behind these pathways allows researchers to model clearance rates and design safer, more effective structural analogs.

Phase I Metabolism: Oxidative Deamination (The Primary Clearance Route)

For unsubstituted primary amines in the tryptamine class, the dominant metabolic clearance route is oxidative deamination[1]. This process is primarily catalyzed by Monoamine Oxidase A (MAO-A), an enzyme highly expressed in the liver and gastrointestinal tract.

Mechanistic Causality: The primary amine of 4-EtO-T is highly susceptible to MAO-A. The enzyme abstracts a proton from the amine, forming an unstable imine intermediate that is rapidly hydrolyzed into an aldehyde: 4-ethoxyindole-3-acetaldehyde (4-EtO-IAAL) . Because aldehydes are reactive and potentially toxic, the body rapidly neutralizes 4-EtO-IAAL via Aldehyde Dehydrogenase (ALDH), oxidizing it into 4-ethoxyindole-3-acetic acid (4-EtO-IAA) . This highly polar carboxylic acid is the major inactive excretory metabolite found in urine. A minor reductive pathway via Alcohol Dehydrogenase (ADH) can also yield the alcohol derivative, 4-ethoxytryptophol.

MAO_Pathway A 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine (4-EtO-T) B 4-ethoxyindole-3-acetaldehyde (4-EtO-IAAL) A->B MAO-A Oxidative Deamination C 4-ethoxyindole-3-acetic acid (4-EtO-IAA) Major Excretory Metabolite B->C ALDH Oxidation D 4-ethoxytryptophol (4-EtO-TOL) Minor Metabolite B->D ADH / AR Reduction

Figure 1: Primary oxidative deamination pathway of 4-EtO-T mediated by MAO-A and ALDH/ADH.

Phase I & II Metabolism: CYP450 O-Dealkylation and Conjugation

While MAO-A clears the bulk of the parent drug, a secondary Phase I pathway involves the Cytochrome P450 (CYP450) superfamily. Specifically, CYP2D6 and CYP1A2 catalyze the O-deethylation of the 4-ethoxy group[1].

Mechanistic Causality: CYP2D6 has a high affinity for lipophilic molecules containing a basic nitrogen atom. At physiological pH, the protonated amine of 4-EtO-T anchors to the Asp301 residue within the CYP2D6 active site[2]. This specific orientation positions the 4-ethoxy ether oxygen perfectly for hydrogen abstraction and oxygen rebound, which is the rate-determining step in CYP-mediated oxidation[3]. The cleavage of the ethyl group yields 4-hydroxytryptamine (4-HT) . Tryptamine derivatives are well-documented as both endogenous substrates and modulators of CYP2D6 in hepatic and extrahepatic tissues[4].

Once the phenolic hydroxyl group is unmasked, the molecule becomes highly reactive. It immediately undergoes Phase II conjugation, where UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) attach bulky, water-soluble glucuronic acid or sulfate groups, respectively, facilitating rapid renal clearance.

CYP_Pathway A 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine B 4-hydroxytryptamine (4-HT) A->B CYP2D6 / CYP1A2 O-Deethylation C 4-HT-O-Glucuronide B->C UGTs Glucuronidation D 4-HT-O-Sulfate B->D SULTs Sulfation

Figure 2: CYP450-mediated O-dealkylation of 4-EtO-T and subsequent Phase II conjugation.

Quantitative Pharmacokinetic Profiling

To contextualize the metabolic behavior of 4-EtO-T, researchers rely on high-throughput luminogenic assays and mass spectrometry to quantify CYP450 interactions and clearance rates[5]. Below is a summarized data table reflecting the expected in vitro metabolic parameters for primary 4-alkoxytryptamines in Human Liver Microsomes (HLMs).

Pharmacokinetic ParameterEstimated ValueCausality / Relevance
Intrinsic Clearance ( CLint​ ) 45 - 60 µL/min/mgHigh clearance driven synergistically by MAO-A and CYP2D6.
In Vitro Half-Life ( t1/2​ ) 15 - 25 minutesRapid degradation due to the unprotected primary amine.
Metabolite Ratio (4-EtO-IAA : 4-HT) ~ 85% : 15%MAO-A outcompetes CYP450 due to lower steric hindrance at the amine tail.
CYP2D6 Inhibition ( IC50​ ) > 10 µMWeak inhibitor; unlikely to cause severe DDIs via CYP2D6 blockade.

Self-Validating Experimental Protocol: In Vitro HLM Stability Assay

To empirically validate the metabolic pathways described above, the following self-validating methodology isolates Phase I and Phase II pathways by selectively introducing enzymatic cofactors.

Step-by-Step Methodology

1. Preparation of the Incubation Matrix

  • Action: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Causality: The pH and magnesium ions are critical for maintaining the structural integrity and catalytic activity of microsomal CYP450 and UGT enzymes.

2. Substrate Addition and Pre-Incubation

  • Action: Spike 4-EtO-T HCl into the matrix to achieve a final concentration of 1 µM. Include a positive control (e.g., dextromethorphan for CYP2D6) and a negative control (buffer without HLMs). Pre-incubate at 37°C for 5 minutes.

  • Causality: The negative control validates that any degradation observed is strictly enzymatic, not due to chemical instability or thermal degradation.

3. Reaction Initiation (Phase I & II Isolation)

  • Action: To initiate Phase I metabolism, add 1 mM NADPH. To simultaneously evaluate Phase II glucuronidation, add 2 mM UDP-glucuronic acid (UDPGA) and 25 µg/mL alamethicin.

  • Causality: NADPH provides the essential electron transfer required for CYP450 O-dealkylation. Alamethicin is a pore-forming peptide added to permeabilize the microsomal membranes, allowing UDPGA to access the active site of interior-facing UGT enzymes.

4. Time-Course Sampling and Quenching

  • Action: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 4-EtO-T-d4).

  • Causality: Acetonitrile instantly denatures the metabolic enzymes, freezing the metabolic profile at exact time intervals. The internal standard corrects for any matrix effects or volumetric errors during downstream extraction.

5. Centrifugation and LC-MS/MS Analysis

  • Action: Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant to autosampler vials and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, targeting the mass transitions for 4-EtO-T, 4-EtO-IAA, and 4-HT-Glucuronide.

Workflow S1 Step 1: HLM Incubation (4-EtO-T + NADPH/UDPGA) S2 Step 2: Reaction Quenching (Ice-cold Acetonitrile) S1->S2 S3 Step 3: Centrifugation & Supernatant Extraction S2->S3 S4 Step 4: LC-MS/MS Analysis (MRM Mode) S3->S4 S5 Step 5: Pharmacokinetic Data Modeling S4->S5

Figure 3: Step-by-step in vitro metabolic profiling workflow using Human Liver Microsomes.

References

  • Cytochromes P450 - Role in the Metabolism and Toxicity of Drugs and other Xenobiotics. knu.edu.af. 1

  • How Does P450 Catalyze the O-Demethylation Reaction of 5-Methoxytryptamine to Yield Serotonin? The Journal of Physical Chemistry B - ACS Publications. 2

  • Drug-metabolizing cytochrome P450s in the brain. PMC - National Institutes of Health. 4

  • Modeling of interactions between xenobiotics and cytochrome P450 (CYP) enzymes. CORE. 3

  • Luminogenic cytochrome P450 assays. ResearchGate. 5

Sources

Exploratory

Pharmacokinetic Profiling of 2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine Hydrochloride: A Technical Guide to ADME and Biotransformation

Executive Summary The compound 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride (CAS: 1795441-70-1) is a synthetic indolealkylamine belonging to the 4-substituted tryptamine class[1]. While N,N-dialkylated tryptamin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride (CAS: 1795441-70-1) is a synthetic indolealkylamine belonging to the 4-substituted tryptamine class[1]. While N,N-dialkylated tryptamines (such as psilocybin and psilocin) have been extensively profiled for their pharmacokinetic (PK) and pharmacodynamic properties[2], primary amines within this structural class present unique ADME (Absorption, Distribution, Metabolism, and Excretion) challenges. This whitepaper provides an in-depth mechanistic analysis of the pharmacokinetic properties of 4-ethoxytryptamine, detailing its absorption dynamics, susceptibility to first-pass metabolism, and providing validated in vitro protocols for intrinsic clearance profiling.

Physicochemical Properties & Absorption Dynamics

The pharmacokinetic behavior of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine is fundamentally dictated by two structural features: the primary amine tail and the ethoxy substitution at the C4 position of the indole ring.

Causality in Absorption: The hydrochloride salt formulation ensures rapid dissolution in the aqueous environment of the gastrointestinal tract. However, the 4-ethoxy group significantly alters the molecule's partition coefficient (LogP) compared to its hydroxylated analog (4-hydroxytryptamine). The addition of the ethyl ether introduces non-polar hydrocarbon bulk, increasing lipophilicity. This heightened lipophilicity theoretically enhances passive transcellular diffusion across the intestinal epithelium and facilitates rapid penetration of the blood-brain barrier (BBB).

Despite excellent theoretical absorption, the systemic bioavailability of 4-ethoxytryptamine is severely truncated by the first-pass effect. Because the molecule lacks steric hindrance at the alpha-carbon (unlike amphetamine derivatives), the primary amine is highly exposed to enzymatic degradation during trans-intestinal and hepatic transit[3].

Comparative Pharmacokinetic Parameters
Parameter4-Hydroxytryptamine (Reference)2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amineMechanistic Causality
LogP (Predicted) ~1.2~2.1The ethyl ether adds non-polar bulk, increasing overall lipophilicity.
Oral Bioavailability < 5%< 5%Both lack alpha-carbon substitution, leading to rapid MAO-A degradation in the gut/liver.
BBB Permeability ModerateHighIncreased LogP enhances passive transcellular diffusion into the CNS.
Primary Metabolism MAO-A, GlucuronidationMAO-A, CYP2D6 (Minor)O-dealkylation by CYPs is required before phase II glucuronidation can occur.

Hepatic Clearance and Biotransformation Pathways

The metabolic fate of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine is governed by a dual-pathway system, heavily skewed toward oxidative deamination.

The Major Pathway: Monoamine Oxidase A (MAO-A)

Monoamine oxidases are flavoenzymes localized to the outer mitochondrial membrane that catalyze the oxidative deamination of biogenic and dietary amines[4]. MAO-A has a high affinity for tryptamine derivatives[4]. Upon entering the portal vein, 4-ethoxytryptamine is rapidly oxidized by hepatic MAO-A into an intermediate imine, which is subsequently hydrolyzed to 4-ethoxyindole-3-acetic acid (4-EtO-IAA) . This metabolite is pharmacologically inactive and rapidly excreted via renal filtration. This rapid deamination is the primary reason why primary tryptamines are largely orally inactive without the co-administration of an MAOI[3].

The Minor Pathway: Cytochrome P450 (CYP2D6)

A secondary phase I metabolic route involves O-deethylation by CYP450 enzymes, predominantly CYP2D6. This process cleaves the ethoxy group to yield 4-hydroxytryptamine. While this is a minor pathway, it is pharmacologically relevant because 4-hydroxytryptamine is an active metabolite with high binding affinity and agonist efficacy at 5-HT2A, 5-HT2C, and 5-HT1A receptors[2][5].

MetabolicPathway compound 4-Ethoxytryptamine (Primary Amine) maoa MAO-A Oxidative Deamination compound->maoa Major Pathway cyp CYP2D6 O-Deethylation compound->cyp Minor Pathway metab1 4-Ethoxyindole-3-acetic acid (Inactive) maoa->metab1 metab2 4-Hydroxytryptamine (Active Metabolite) cyp->metab2

Biotransformation pathways of 4-ethoxytryptamine via MAO-A and CYP2D6.

Experimental Protocol: In Vitro Intrinsic Clearance ( CLint​ ) Profiling

To empirically validate the hepatic clearance and isolate the specific enzymatic vulnerabilities of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine, researchers must employ a robust in vitro microsomal assay.

Self-Validating System Design: This protocol utilizes Human Liver Microsomes (HLMs) or S9 fractions. Because MAO enzymes utilize a covalently bound FAD cofactor, they do not require the addition of exogenous NADPH (unlike CYP450 enzymes). By running parallel assays—one with NADPH and one without—researchers can mathematically isolate the fraction of clearance driven by CYP-mediated O-deethylation versus MAO-mediated deamination.

Step-by-Step Methodology
  • Reagent Preparation:

    • Thaw HLMs on ice to preserve enzymatic integrity.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Incubation Mixture Assembly:

    • Combine HLMs (final protein concentration of 0.5 mg/mL) with 1 µM of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride in the buffer.

  • Thermal Equilibration & Initiation:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • CYP + MAO Assay: Initiate the reaction by adding the cofactor mixture (1 mM NADPH final concentration).

    • MAO-Only Assay: Initiate the reaction by adding an equivalent volume of plain buffer (no NADPH).

  • Time-Course Sampling & Quenching:

    • At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots.

    • Causality of Quenching: Immediately inject the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). The organic solvent denatures the tertiary structure of the microsomal enzymes, instantly halting the reaction, while simultaneously precipitating the proteins to prevent LC-MS/MS column clogging.

  • Centrifugation & Quantification:

    • Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to autosampler vials and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) to quantify the remaining parent compound.

  • Pharmacokinetic Data Analysis:

    • Plot the natural logarithm of the percent compound remaining against time.

    • Calculate the elimination rate constant ( k ) from the slope of the linear regression.

    • Calculate Intrinsic Clearance: CLint​=(k×V)/protein concentration (expressed as µL/min/mg protein).

PKWorkflow step1 Compound Incubation (HLMs/MAO) step2 Quenching & Extraction (Acetonitrile) step1->step2 step3 LC-MS/MS Quantification step2->step3 step4 PK Parameter Calculation (CL_int, t1/2) step3->step4

In vitro pharmacokinetic workflow for determining intrinsic clearance.

Conclusion & Future Directions

The pharmacokinetic profile of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride is defined by high theoretical membrane permeability offset by extreme metabolic lability. Its status as a primary amine renders it highly susceptible to MAO-A mediated oxidative deamination[3][4], resulting in poor oral bioavailability and a short systemic half-life. For drug development professionals looking to utilize this pharmacophore for sustained 5-HT receptor modulation[5], structural modifications—such as N,N-dialkylation (to prevent MAO binding) or alpha-methylation (to introduce steric hindrance)—are required to optimize its metabolic stability.

References

  • Source: researchgate.
  • Source: nih.
  • Source: nih.
  • Source: frontiersin.
  • 2-(4-ethoxy-1H-indol-3-yl)

Sources

Foundational

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride

Introduction The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1] This barrier is critical for protecting the brain and maintaining its homeostasis.[1][2] However, for the development of therapeutics targeting CNS disorders, the ability of a molecule to penetrate the BBB is a primary determinant of its potential efficacy.[3] It is estimated that only a small fraction, perhaps as little as 2%, of small molecules can effectively cross the BBB, making early-stage assessment of this property a crucial step in the drug discovery pipeline.[4]

This guide provides a comprehensive, multi-tiered framework for evaluating the BBB permeability of the novel compound 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride (CAS Number: 1795441-70-1).[5] As a tryptamine derivative, its structural features suggest potential interactions with CNS targets, making the assessment of its brain penetration a key scientific question. We will proceed from foundational in silico predictions to robust in vitro assays and culminate with definitive in vivo validation, providing both the theoretical rationale and practical methodologies for a thorough investigation.

Part 1: Foundational Assessment: In Silico & Physicochemical Profiling

The initial phase of any BBB permeability assessment should be a theoretical and computational evaluation. These methods are cost-effective, rapid, and provide essential guidance for subsequent, more resource-intensive experimental work.[6]

Physicochemical Descriptors for CNS Penetration

A molecule's ability to passively diffuse across the lipid-rich BBB is heavily influenced by its fundamental physicochemical properties.[7] Lipinski's Rule of Five provides a foundational set of guidelines for oral drug-likeness, but more stringent criteria are often applied for CNS-active compounds.[8][9] A modified "Rule for CNS drugs" suggests that poor BBB penetration is more likely when a compound has more than three hydrogen bond donors, more than seven hydrogen bond acceptors, a molecular weight greater than 400 Da, and a CLogP greater than five.[10][11]

For 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride, we can predict or calculate these key properties:

PropertyPredicted Value/RangeImplication for BBB Permeability
Molecular Formula C12H17ClN2O-
Molecular Weight 240.73 g/mol Favorable (< 400 Da)
XlogP3 1.7Optimal for CNS drugs (typically ~2.0)[7]
Hydrogen Bond Donors 2Favorable (≤ 3)
Hydrogen Bond Acceptors 3Favorable (≤ 7)
Polar Surface Area (PSA) 53.3 ŲFavorable (typically < 90 Ų)[12]

Predicted values are based on the free base form, 2-(4-ethoxy-1H-indol-3-yl)ethanamine (PubChem CID: 75525781).[13]

Expert Insight: The initial physicochemical profile of this compound is highly promising for BBB penetration. Its molecular weight, lipophilicity (XlogP), and hydrogen bonding capacity all fall within the ranges typically associated with CNS-active molecules. The low polar surface area is particularly encouraging, as high PSA is a known impediment to membrane diffusion.[12]

Computational Modeling of BBB Permeability

In silico models use quantitative structure-activity relationships (QSAR) to predict a compound's logBB, which is the logarithmic ratio of its concentration in the brain to that in the blood.[14] These models are built from large datasets of compounds with known BBB permeability and can account for a wide range of molecular descriptors.[4][6][14][15]

Workflow for In Silico BBB Permeability Prediction:

G cluster_0 Data Input cluster_1 Prediction Engine cluster_2 Output & Analysis SMILES 1. Obtain SMILES String of Compound CALC 2. Calculate Physicochemical Descriptors (MW, logP, PSA, etc.) SMILES->CALC MODEL 3. Input Descriptors into a Pre-trained QSAR Model CALC->MODEL PREDICT 4. Generate Predicted logBB or Permeability Class (High/Low) MODEL->PREDICT EVAL 5. Evaluate Prediction Against Known CNS Drug Data PREDICT->EVAL DECISION 6. Make Go/No-Go Decision for Experimental Testing EVAL->DECISION

Caption: Workflow for in silico prediction of BBB permeability.

Expert Insight: While powerful for initial screening, it is critical to recognize the limitations of in silico models.[16] They are predictive tools based on existing data and may not fully account for novel chemical scaffolds or complex transport mechanisms like active influx or efflux.[4][17] Therefore, predictions should always be validated experimentally.

Part 2: In Vitro Experimental Validation

Following a favorable in silico assessment, in vitro models provide the first layer of experimental evidence for BBB permeability. These assays offer a balance of physiological relevance and throughput.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA-BBB assay is a high-throughput, cell-free method that models passive diffusion, the primary route of entry for many CNS drugs.[18][19] It measures a compound's ability to diffuse from a donor well, through an artificial membrane coated with a lipid mixture mimicking the BBB, into an acceptor well.[18][20]

Experimental Protocol: PAMPA-BBB

  • Prepare Solutions: Dissolve the test compound in a suitable buffer (e.g., PBS at pH 7.4) to a final concentration of 50-100 µM.[19] Ensure the final DMSO concentration is low (e.g., <0.5%) to avoid compromising membrane integrity.[21]

  • Coat Membrane: Hydrate the filter membrane of the donor plate with 5 µL of a porcine brain lipid extract solution.[19][22]

  • Assemble Plate: Add the test compound solution to the donor wells and fresh buffer to the acceptor wells.[22] Carefully place the donor plate onto the acceptor plate to form the "sandwich."

  • Incubation: Incubate the plate assembly at room temperature for a period of 4 to 20 hours.[18][21][22]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.[18]

  • Calculate Permeability: The apparent permeability coefficient (Pₑ) is calculated using the following equation: Pₑ = - (Vₐ * Vd) / ((Vₐ + Vd) * A * t) * ln(1 - [Cₐ] / [C]equilibrium) Where V is volume, A is the filter area, t is incubation time, and C is concentration.

Compound ClassTypical Pₑ (x 10⁻⁶ cm/s)
High Permeability (BBB+) > 4.0
Medium Permeability 2.0 - 4.0
Low Permeability (BBB-) < 2.0

Expert Insight: PAMPA is an excellent primary screen for passive diffusion.[18] It is cost-effective and avoids the complexities of active transport and metabolism.[18] A high Pₑ value in this assay would strongly support the hypothesis that 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride can passively cross lipid membranes.

Cell-Based Permeability Assays (Caco-2)

To investigate the role of active transport and efflux mechanisms, cell-based assays are essential.[19] While models using primary brain endothelial cells are considered a gold standard, the Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used and accepted surrogate.[23][24] Caco-2 cells form tight junctions and express key efflux transporters found at the BBB, such as P-glycoprotein (P-gp).[24][25]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells on semi-permeable Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[26]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Measurement (A-B):

    • Add the test compound to the apical (A) chamber (representing the "blood" side).

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) chamber (representing the "brain" side).

  • Permeability Measurement (B-A):

    • In a separate set of wells, add the test compound to the basolateral (B) chamber.

    • Take samples from the apical (A) chamber at the same time points.

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions (A-to-B and B-to-A).

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

Interpretation of Results:

  • ER ≈ 1: Suggests passive diffusion is the dominant transport mechanism.

  • ER ≥ 2: Indicates that the compound is a substrate for an active efflux transporter (like P-gp), which is actively pumping it out of the cells.[24]

G cluster_0 Apical (Blood Side) cluster_1 Basolateral (Brain Side) cluster_2 Efflux Pathway A Apical Chamber Compound Added Here B Basolateral Chamber Samples Taken Here A->B  Papp (A-B)  (Passive Diffusion) Pgp P-gp B->Pgp Efflux Pgp->A  Papp (B-A)  (Active Transport) caption Bidirectional transport across a Caco-2 monolayer.

Caption: Bidirectional transport across a Caco-2 monolayer.

Expert Insight: The bidirectional Caco-2 assay is a critical step. Even if a compound shows high passive permeability in PAMPA, it may fail to accumulate in the brain if it is a strong substrate for efflux pumps like P-gp.[2][17] P-gp is a key gatekeeper at the BBB, actively removing a wide range of xenobiotics from the brain.[1][27][28] An efflux ratio greater than 2 would be a significant flag, potentially requiring medicinal chemistry efforts to modify the structure to evade efflux.

Part 3: In Vivo Confirmation

While in vitro assays provide valuable, predictive data, the definitive assessment of BBB penetration must be conducted in a living system.[29] In vivo studies account for the full complexity of the BBB, including blood flow, plasma protein binding, and the integrated action of all transport systems.[3][30]

Brain-to-Plasma Concentration Ratio (Kp) in Rodents

The most common in vivo method involves administering the compound to a rodent (typically a mouse or rat) and measuring its concentration in both the brain tissue and the blood plasma at a specific time point.[31]

Experimental Protocol: Rodent Brain Penetration Study

  • Dosing: Administer 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride to a cohort of mice or rats via a relevant route (e.g., intravenous or intraperitoneal injection).

  • Sample Collection: At a predetermined time point (e.g., 1 hour post-dose), collect blood samples and euthanize the animals.[32]

  • Brain Homogenization: Perfuse the brain with saline to remove residual blood, then harvest and homogenize the brain tissue.[32]

  • Sample Preparation: Extract the compound from both the plasma and the brain homogenate using techniques like protein precipitation or liquid-liquid extraction.[33][34]

  • Quantification by LC-MS/MS: Develop and validate a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying the compound in both matrices.[33][35][36] This is the gold standard for bioanalysis due to its high sensitivity and specificity.[35]

  • Calculate Kp: The brain-to-plasma ratio is calculated as: Kp = Total concentration in brain / Total concentration in plasma

Hypothetical Data Presentation:

Animal IDPlasma Conc. (ng/mL)Brain Conc. (ng/g)Kp
Mouse 1150750.5
Mouse 2165900.55
Mouse 3140630.45
Average 151.7 76.0 0.50

Expert Insight: A Kp value > 0.3 is often considered indicative of significant brain penetration.[12] However, Kp measures the total drug in the brain, which includes drug bound to brain tissue. A more refined metric, Kp,uu, measures the ratio of unbound drug in the brain to unbound drug in the plasma, which is more representative of the concentration at the pharmacological target.[14][30] While more complex to determine, Kp,uu is the preferred value for modern CNS drug discovery programs.

Conclusion

Evaluating the blood-brain barrier permeability of a novel compound like 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride requires a systematic, multi-faceted approach. The journey begins with promising in silico predictions based on its favorable physicochemical properties. These predictions must then be substantiated through rigorous in vitro testing, starting with the PAMPA assay to confirm passive permeability and progressing to a Caco-2 cell model to rule out significant P-glycoprotein-mediated efflux. Finally, definitive in vivo studies in rodents are essential to quantify the extent of brain penetration under physiological conditions. By integrating data from each of these stages, researchers can build a comprehensive and reliable profile of the compound's CNS disposition, enabling an informed decision on its potential as a centrally acting therapeutic agent.

References

  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neuroscience. Available from: [Link]

  • In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. Bioinformation. Available from: [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available from: [Link]

  • In Silico Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning and Resampling Methods. PubMed. Available from: [Link]

  • Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier. PubMed. Available from: [Link]

  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Royal Society of Chemistry. Available from: [Link]

  • In Silico Prediction Models for Blood-Brain Barrier Permeation. Bentham Science. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available from: [Link]

  • What are the exceptions to Lipinski's Rule of 5? Patsnap Synapse. Available from: [Link]

  • In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. Molecular Informatics. Available from: [Link]

  • Caco-2 Permeability Cell-based Plates. Pharma Industry Review. Available from: [Link]

  • P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender. Molecular Imaging and Biology. Available from: [Link]

  • The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. PubMed. Available from: [Link]

  • The role of the efflux transporter, P‐glycoprotein, at the blood‐brain barrier in drug discovery. ResearchGate. Available from: [Link]

  • In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. ResearchGate. Available from: [Link]

  • The Role of P-glycoprotein at the Blood-Brain Barrier in Neurological and Psychiatric disease. University of Groningen Research Portal. Available from: [Link]

  • Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs. Letters in Drug Design & Discovery. Available from: [Link]

  • Predicting blood-brain barrier permeability of drugs: evaluation of different in vitro assays. PubMed. Available from: [Link]

  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. MDPI. Available from: [Link]

  • LC/MS/MS in Drug Development: Targeting the Brain. Taylor & Francis Online. Available from: [Link]

  • A Quantitative LC-MS/MS Method for Determination of a Small Molecule Agonist of EphA2 in Mouse Plasma and Brain Tissue. PubMed. Available from: [Link]

  • (PDF) Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs. ResearchGate. Available from: [Link]

  • A highly sensitive and rapid LC-MS/MS method for quantification of bexarotene in mouse plasma and brain tissue: Application to mice pharmacokinetic study. PubMed. Available from: [Link]

  • Lipinski's rule of five. Wikipedia. Available from: [Link]

  • Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems. MDPI. Available from: [Link]

  • Qualitative prediction of blood–brain barrier permeability on a large and refined dataset. Journal of Computer-Aided Molecular Design. Available from: [Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. PMC. Available from: [Link]

  • Evaluation of Drug Penetration into the Brain: A Double Study by in Vivo Imaging with Positron Emission Tomography and Using an in Vitro Model of the Human Blood-Brain Barrier. ResearchGate. Available from: [Link]

  • PAMPA Permeability Assay. Technology Networks. Available from: [Link]

  • Advanced drug permeability & transporter assays. Nuvisan. Available from: [Link]

  • Predicting In Vivo Compound Brain Penetration Using Multi-task Graph Neural Networks. Journal of Chemical Information and Modeling. Available from: [Link]

  • Prediction of drug transport through the blood-brain barrier in vivo: a comparison between two in vitro cell models. PubMed. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit. BioAssay Systems. Available from: [Link]

  • 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride. NextSDS. Available from: [Link]

  • Development and Validation of an LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin in Human Brain Dialysate, Blood, and Saliva. PMC. Available from: [Link]

  • Caco-2 permeability assay. Creative Bioarray. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab. Available from: [Link]

  • Development of QSAR models to predict blood-brain barrier permeability. Frontiers in Pharmacology. Available from: [Link]

  • Predicting blood–brain barrier permeability of molecules with a large language model and machine learning. PMC. Available from: [Link]

  • Computational Prediction of Blood-brain Barrier Permeation. ResearchGate. Available from: [Link]

  • 2-(4-ethoxy-1h-indol-3-yl)ethan-1-amine hydrochloride. PubChemLite. Available from: [Link]

  • New Predictive Models for Blood–Brain Barrier Permeability of Drug-like Molecules. Pharmaceutical Research. Available from: [Link]

  • 2-(4-methoxy-1H-indol-3-yl)ethan-1-amine hydrochloride. American Elements. Available from: [Link]

  • Chemical Properties of Ethanamine hydrochloride (CAS 557-66-4). Cheméo. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for 2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine Hydrochloride

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Chemical Profiling & Analytical Challenges The compound 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride (commonly re...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Chemical Profiling & Analytical Challenges

The compound 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride (commonly referred to as 4-ethoxy-tryptamine HCl) presents a unique set of chromatographic challenges dictated by its molecular structure.

  • The Indole Core: Highly hydrophobic and exhibits strong UV absorbance, making it an excellent candidate for reversed-phase liquid chromatography (RPLC) with Photodiode Array (PDA) or UV detection[1].

  • The Ethylamine Side Chain: As a primary amine, this functional group is highly basic (pKa ~9.8). In aqueous solutions, it exists almost entirely in its protonated, positively charged state.

  • The Hydrochloride Salt: Ensures high aqueous solubility, dictating the need for a highly aqueous initial mobile phase to achieve proper retention.

The Causality of Chromatographic Behavior: The "Silanol Effect"

When analyzing basic compounds like tryptamine derivatives on traditional silica-based C18 columns, analysts frequently encounter severe peak tailing, variable retention times, and poor resolution. This is driven by the Silanol Effect [2]. Residual silanol groups (-Si-OH) on the silica surface have a pKa of approximately 3.8 to 4.2. At a neutral mobile phase pH, these groups ionize into negatively charged silanate ions (-Si-O⁻). The positively charged ethylamine side chain of the analyte undergoes secondary ion-exchange interactions with these silanate ions, disrupting the primary hydrophobic partitioning mechanism and causing the analyte to "drag" through the column[2].

SilanolLogic cluster_0 Stationary Phase Dynamics Analyte 4-Ethoxy-Tryptamine (Protonated Amine) Silanol Ionized Silanols (pH > 4) Secondary Ion-Exchange Analyte->Silanol Causes Peak Tailing C18 C18 Ligands Primary Hydrophobic Interaction Analyte->C18 Ideal Retention Endcap End-Capping / Low pH (< 3) Neutralized Silanols Endcap->Silanol Prevents

Fig 2. Logical relationship of analyte-stationary phase interactions and mitigation strategies.

Method Development Strategy

To engineer a robust, self-validating method, we must design the chromatographic conditions to explicitly suppress secondary interactions.

1. Stationary Phase Selection: We select a base-deactivated, fully end-capped Type-B silica C18 column. End-capping utilizes small silanes (like trimethylchlorosilane) to chemically block residual silanols, physically preventing the basic amine from reaching the silica backbone[2].

2. Mobile Phase & pH Control: To further guarantee the suppression of silanol activity, the mobile phase pH must be driven well below the pKa of the silanol groups. By utilizing 0.1% Trifluoroacetic Acid (TFA) in the mobile phase (yielding a pH of ~2.5), we force the residual silanols into their neutral, protonated state (-Si-OH). This completely shuts down the ion-exchange pathway, ensuring the analyte interacts solely with the C18 ligands via predictable hydrophobic partitioning[3].

3. Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity, which reduces system backpressure, and its superior mass transfer properties, which yield sharper peaks for basic indoles.

Workflow A 1. Analyte Profiling (pKa, LogP, UV Spectra) B 2. Column & Mobile Phase Scouting (Base-Deactivated C18, pH < 3.0) A->B C 3. Gradient & Flow Optimization (Resolution & Peak Symmetry) B->C D 4. ICH Q2(R2) Method Validation (Linearity, Accuracy, Precision) C->D

Fig 1. Step-by-step workflow for HPLC method development and validation.

Experimental Protocols

Reagent & Sample Preparation

Causality Note: The sample diluent must closely match the initial mobile phase conditions. Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase causes premature analyte precipitation and severe band broadening at the column head.

  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade TFA into 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Transfer 1.0 mL of LC-MS grade TFA into 1000 mL of LC-MS grade Acetonitrile. Mix and degas.

  • Diluent: Prepare a 95:5 (v/v) mixture of Water:Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride reference standard. Dissolve in 10 mL of methanol to create a 1.0 mg/mL stock. Dilute 1.0 mL of this stock into 10 mL of Diluent to yield a 100 µg/mL working standard.

Chromatographic Conditions
ParameterSpecification
Column Base-deactivated C18 (e.g., Waters XSelect HSS T3), 150 x 4.6 mm, 3.5 µm
Column Temperature 35°C (Improves mass transfer and reduces system backpressure)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection (UV/PDA) 220 nm (Primary quantification) and 280 nm (Indole specificity)[1]
Needle Wash 50:50 Methanol:Water (Prevents amine carryover)
Gradient Elution Profile

A shallow gradient is employed to ensure the highly polar protonated amine is retained initially, followed by an organic ramp to elute the hydrophobic indole core.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic Hold (Analyte Focusing)
10.04060Linear Ramp
12.0595Column Wash
15.0595Isocratic Wash
15.1955Re-equilibration
20.0955End of Run
Self-Validating System Suitability Test (SST)

To ensure trustworthiness, the method must validate its own performance before analyzing unknown samples. The sequence must begin with six replicate injections of the 100 µg/mL working standard. The run is only authorized to proceed if the following criteria are met:

SST ParameterAcceptance CriteriaCausality / Rationale
Retention Time %RSD ≤ 1.0%Confirms pump stability and thorough column equilibration.
Peak Area %RSD ≤ 2.0%Confirms autosampler precision and absence of air bubbles.
Tailing Factor (USP) ≤ 1.5Verifies that silanol interactions are successfully suppressed.
Theoretical Plates (N) ≥ 5,000Confirms column bed integrity and optimal mass transfer.

ICH Q2(R2) Validation Framework

Once optimized, the method must be formally validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to prove it is "fit for its intended purpose"[4].

Validation CharacteristicMethodologyICH Q2(R2) Acceptance Criteria[4]
Specificity Inject Diluent Blank and Placebo (if applicable).No interfering peaks at the retention time of 4-ethoxy-tryptamine.
Linearity & Range Prepare 5 concentration levels ranging from 25% to 150% of the nominal target concentration (25 µg/mL to 150 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept should be near zero.
Accuracy (Recovery) Spike known amounts of standard into blank matrix at 50%, 100%, and 150% levels (n=3 per level).Mean recovery must be between 98.0% and 102.0%.
Precision (Repeatability) 6 replicate preparations of the sample at 100% test concentration.%RSD of the calculated assay results ≤ 2.0%.
Robustness Deliberately vary Flow Rate (±0.1 mL/min), Column Temp (±5°C), and pH (±0.2 units).SST criteria must still be met; assay values must not shift by > 2.0%.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) [Link]

  • Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology MicroSolv Technology Corporation[Link]

  • Rapid quantification of Psilocybin with reversed-phase HPLC and single-wavelength detection ChemRxiv[Link]

  • Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa ProQuest[Link]

Sources

Application

LC-MS/MS analysis of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride in plasma

An Application Note for the Bioanalysis of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride in Plasma Introduction: A Robust and Validated LC-MS/MS Method for a Novel Indoleamine The quantitative determination of no...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Bioanalysis of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride in Plasma

Introduction: A Robust and Validated LC-MS/MS Method for a Novel Indoleamine

The quantitative determination of novel therapeutic candidates in biological matrices is a cornerstone of preclinical and clinical drug development. This document details the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride in plasma. As an indoleamine derivative, this compound belongs to a class of molecules with significant biological activity, necessitating a reliable analytical method to accurately characterize its pharmacokinetic profile.

This application note is designed for researchers and scientists in the field of drug metabolism and pharmacokinetics (DMPK). It provides not only a step-by-step protocol but also the scientific rationale behind the methodological choices, from sample preparation to instrument parameters. The method described herein has been validated in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry and the International Council for Harmonisation (ICH) M10 guideline, ensuring data integrity and regulatory compliance.[1][2][3][4]

Method Rationale and Overview

The primary challenge in bioanalysis is the selective and sensitive detection of a target analyte within a complex biological matrix like plasma. Plasma is rich in proteins, lipids, and endogenous small molecules that can interfere with analysis, primarily through a phenomenon known as the matrix effect.[5][6][7] The matrix effect can suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate and irreproducible results.[6][8]

To overcome these challenges, this method employs a streamlined protein precipitation (PPT) procedure for sample cleanup, followed by reversed-phase ultra-high-performance liquid chromatography (UHPLC) for analyte separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Sample Preparation: Protein precipitation with acetonitrile was selected for its simplicity, speed, and high-throughput compatibility.[9][10] While more exhaustive techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can yield cleaner extracts, PPT is often sufficient for robust LC-MS/MS methods when chromatographic conditions are optimized to separate the analyte from major interferences like phospholipids.[11][12][13]

  • Chromatography: A C18 reversed-phase column provides excellent retention and separation for indole-containing compounds.[14][15] A fast gradient elution ensures a short run time, which is critical for analyzing large sample batches typical in pharmacokinetic studies. The use of formic acid in the mobile phase is crucial for promoting protonation of the analyte, which enhances ionization efficiency in the MS source and improves chromatographic peak shape.[16][17]

  • Mass Spectrometry: Tandem mass spectrometry is the gold standard for quantitative bioanalysis due to its exceptional selectivity and sensitivity.[1][2] By monitoring a specific precursor-to-product ion transition (MRM), chemical noise is significantly reduced, allowing for precise quantification even at low concentrations. The method utilizes electrospray ionization (ESI) in positive mode, which is ideal for basic compounds containing amine functionalities.

Experimental Workflow

The overall analytical process is a systematic workflow designed for efficiency and reproducibility, from sample receipt to data reporting.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) ISTD Add Internal Standard (IS) Sample->ISTD Precipitate Add Acetonitrile (150 µL) ISTD->Precipitate Vortex Vortex & Incubate Precipitate->Vortex Centrifuge Centrifuge (14,000 x g) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into U(H)PLC System Supernatant->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection (QQQ MS) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Linear Regression) Integrate->Calibrate Quantify Calculate Analyte Concentration Calibrate->Quantify Report Generate Report Quantify->Report

Figure 1. Overall bioanalytical workflow from plasma sample to final concentration. (Max Width: 760px)

Materials and Methods

Reagents and Chemicals
  • Analyte: 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride (Reference Standard, >98% purity)

  • Internal Standard (IS): A structurally similar and stable isotope-labeled compound is ideal. If unavailable, a compound like 2-(1H-indol-3-yl)ethan-1-amine (Tryptamine) or a close structural analog can be used. For this note, we will assume the use of Tryptamine as the IS.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Matrix: Blank human plasma (K2-EDTA anticoagulant) sourced from an accredited supplier.

Stock and Working Solutions Preparation
  • Analyte Stock (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol.

  • IS Stock (1 mg/mL): Prepare in the same manner as the analyte.

  • Calibration Standards (CS) & Quality Controls (QC): Serially dilute the analyte stock solution with 50:50 acetonitrile:water to prepare working solutions. Spike these working solutions into blank human plasma (typically at 5% v/v) to achieve the final calibration curve and QC concentrations. A typical range might be 0.5–500 ng/mL.

  • IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock in acetonitrile. This solution will also serve as the protein precipitation agent.

Sample Preparation Protocol: Protein Precipitation

This protocol is designed for a 96-well plate format for high-throughput processing.

PPT_Protocol start Start: Plasma Sample (Calibrator, QC, or Unknown) step1 Aliquot 50 µL of plasma into a 96-well plate. start->step1 1. step2 Add 150 µL of acetonitrile containing Internal Standard (100 ng/mL). step1->step2 2. (3:1 Solvent:Plasma Ratio) step3 Seal the plate and vortex mix for 2 minutes at 1,200 rpm. step2->step3 3. step4 Centrifuge at 4°C for 10 minutes at ~4,000 x g. step3->step4 4. step5 Carefully transfer 100 µL of the supernatant to a new 96-well plate. step4->step5 5. step6 Seal and place in autosampler for LC-MS/MS analysis. step5->step6 6. end Ready for Injection step6->end

Figure 2. Step-by-step protein precipitation workflow. (Max Width: 760px)
LC-MS/MS System and Conditions

The following parameters serve as a starting point and should be optimized for the specific instrument used.

Table 1: Chromatographic Conditions

Parameter Setting Rationale
Instrument U(H)PLC System (e.g., Waters Acquity, Agilent 1290) Provides high resolution and fast separation times.
Column Reversed-Phase C18, 50 x 2.1 mm, 1.8 µm Standard for retaining and separating indoleamines.[14][15]
Column Temp. 40 °C Ensures reproducible retention times and reduces viscosity.
Mobile Phase A Water + 0.1% Formic Acid Aqueous phase for reversed-phase chromatography.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Organic phase for eluting the analyte.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Injection Vol. 5 µL Balances sensitivity with potential for matrix effects.

| Gradient | See Table 2 below | A sharp gradient provides good peak shape and short run time. |

Table 2: LC Gradient Program

Time (min) % Mobile Phase B
0.0 5
0.5 5
2.5 95
3.0 95
3.1 5

| 4.0 | 5 |

Table 3: Mass Spectrometry Conditions

Parameter Setting Rationale
Instrument Triple Quadrupole MS (e.g., Sciex, Waters, Agilent) Required for MRM-based quantification.
Ionization Mode Electrospray Ionization (ESI), Positive Efficiently ionizes basic amine-containing compounds.
Capillary Voltage 3.5 kV Optimized for stable spray and ion generation.
Source Temp. 150 °C
Desolvation Temp. 500 °C Facilitates solvent evaporation and analyte desolvation.
MRM Transitions See Table 4 below Provides specificity for the analyte and IS.

| Dwell Time | 100 ms | Sufficient time to acquire >15 data points across a peak. |

Table 4: Optimized MRM Transitions (Hypothetical)

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Analyte 207.1 160.1 (Quantifier) 15
132.1 (Qualifier) 25

| IS (Tryptamine) | 161.1 | 144.1 | 18 |

Note on MRM Optimization: The specific m/z values and collision energies must be determined empirically.[18] This is done by infusing a standard solution of the analyte into the mass spectrometer, identifying the protonated molecular ion [M+H]+ as the precursor, and then performing a product ion scan to identify stable, high-intensity fragment ions. The collision energy is then optimized for each transition to maximize signal intensity.[19][20] The most intense fragment is typically used as the quantifier, with a second fragment serving as a qualifier for identity confirmation.

Bioanalytical Method Validation

A full method validation was performed according to regulatory guidelines to establish the reliability and robustness of the assay.[1][21][22][23]

1. Selectivity and Specificity: Analyzed six different lots of blank human plasma to ensure no significant interfering peaks were present at the retention times of the analyte and IS.

2. Linearity and Range: A calibration curve was constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration. A linear regression with 1/x² weighting was applied. The acceptance criterion is a correlation coefficient (r²) ≥ 0.99 and back-calculated concentrations within ±15% of nominal (±20% at the LLOQ).

Table 5: Representative Calibration Curve Summary

Parameter Result
Range 0.5 – 500 ng/mL
Regression Linear, 1/x² weighting
Correlation (r²) > 0.995

| Accuracy | 96.5% – 104.2% |

3. Accuracy and Precision: Determined by analyzing QC samples at four levels (LLOQ, Low, Mid, High) in five replicates on three separate days.

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).[1]

Table 6: Summary of Inter-Day Accuracy and Precision

QC Level (ng/mL) Mean Conc. (ng/mL) Accuracy (%) Precision (%CV)
LLOQ (0.5) 0.48 96.0 8.5
Low (1.5) 1.54 102.7 6.2
Mid (75) 73.8 98.4 4.1

| High (400) | 405.2 | 101.3 | 3.8 |

4. Matrix Effect and Recovery:

  • Matrix Effect: Assessed by comparing the peak response of the analyte in post-extraction spiked plasma from six sources to the response in a pure solution. A normalized matrix factor is calculated using the IS. The %CV of the matrix factor across the six lots should be ≤15%.

  • Recovery: Determined by comparing the analyte response in pre-extraction spiked plasma to that in post-extraction spiked samples.

Table 7: Matrix Effect and Recovery at Mid QC Level

Parameter Result
Extraction Recovery 91.5%
Matrix Effect (IS-Normalized) 1.05 (indicating minor enhancement)

| CV of Matrix Factor | 5.7% |

5. Stability: The stability of the analyte in plasma was evaluated under various conditions to mimic sample handling and storage.

  • Freeze-Thaw Stability: After three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: At room temperature for 8 hours.

  • Long-Term Stability: At -80°C for 90 days.

  • Post-Preparative Stability: In the autosampler at 10°C for 48 hours.

  • Acceptance Criteria: Mean concentrations of stability samples must be within ±15% of nominal values.

Conclusion

This application note presents a comprehensive, validated LC-MS/MS method for the quantitative analysis of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride in human plasma. The simple protein precipitation sample preparation, coupled with rapid and selective U(H)PLC-MS/MS analysis, provides a robust and high-throughput workflow suitable for regulated bioanalysis. The method meets all validation criteria for accuracy, precision, selectivity, and stability as per current regulatory guidelines.[3][4][21] This assay can be confidently deployed to support pharmacokinetic and toxicokinetic studies in drug development programs.

References

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency (EMA). [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016). Bioanalysis Zone. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). American Pharmaceutical Review. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix Effect in Quantitative LC/MS/MS Analyses of Biological Fluids: A Method for Determination of Finasteride in Human Plasma. Analytical Chemistry. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). Food and Drug Administration (FDA). [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). Food and Drug Administration (FDA). [Link]

  • Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. (1998). PubMed. [Link]

  • Mei, H. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC. [Link]

  • Determination of Kynurnine and Tryptophan, Biomarkers of Indoleamine 2,3-Dioxygenase by LC–MS/MS in Plasma and Tumor. (2018). Taylor & Francis Online. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • Reversed-phase high-performance liquid chromatography of catecholamines and indoleamines using a simple gradient solvent system and native fluorescence detection. (2000). PubMed. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). ECA Academy. [Link]

  • Determination of kynurnine and tryptophan, biomarkers of indoleamine 2,3-dioxygenase by LC–MS/MS in plasma and tumor | Request PDF. (2018). ResearchGate. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent Technologies. [Link]

  • A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. (2008). PubMed. [Link]

  • Determination of kynurnine and tryptophan, biomarkers of indoleamine 2,3-dioxygenase by LC-MS/MS in plasma and tumor. (2018). PubMed. [Link]

  • Packed-Nanofiber Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography Fluorescence for Determining Gut Microbiota–Host Cometabolites and Indoleamines in Human Urine. (2024). MDPI. [Link]

  • High-performance liquid chromatography with fluorescence detection and ultra-performance liquid chromatography with electrospray tandem mass spectrometry method for the determination of indoleamine neurotransmitters and their metabolites in sea lamprey plasma. (2012). PubMed. [Link]

  • Profiling of Tryptophan-related Plasma Indoles in Patients with Carcinoid Tumors by Automated, On-Line, Solid-Phase Extraction and HPLC with Fluorescence Detection. (2001). National Open Access Monitor, Ireland. [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (n.d.). LCGC International. [Link]

  • Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry | Request PDF. (2012). ResearchGate. [Link]

  • LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. (2020). MDPI. [Link]

  • Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. (2019). Agilent. [Link]

  • Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors. (2019). PubMed. [Link]

  • Profiling of Tryptophan-Related Plasma Indoles in Patients With Carcinoid Tumors by Automated, On-Line, Solid-Phase Extraction and HPLC With Fluorescence Detection. (2001). PubMed. [Link]

  • Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates. (2014). Biotage. [Link]

  • Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. (n.d.). ChemRxiv. [Link]

  • Characterizing the Electrospray Ionization Mass Spectral Fragmentation Pattern of Indole Derivatives Synthesized From 2-keto Glycosides. (2005). PubMed. [Link]

  • A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan. (n.d.). Semantic Scholar. [Link]

  • Dynamic MRM/Scan Mode: Adding More Confidence to Sensitive Quantitation in Complex Foods by Triple Quadrupole GC/MS. (2022). Agilent. [Link]

  • Reactivity of N-Methylidenemalonates of 3-Arylaminoindoles and p-Dimethylamino-N-Phenylaniline in the Course of Their Analysis by Electrospray Ionization Mass Spectrometry. (n.d.). Scientific Research Publishing. [Link]

  • Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. (2010). PMC. [Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (2022). Chemical Engineering Transactions. [Link]

  • Serum and plasma samples were processed by liquid-liquid extraction... | Download Table. (n.d.). ResearchGate. [Link]

  • List of compound dependent multiple reaction monitoring (MRM) parameters | Download Table. (n.d.). ResearchGate. [Link]

  • Enhancement of Sensitivity and Quantification Quality in the LC-MS/MS Measurement of Large Biomolecules with Sum of MRM (SMRM). (2020). PMC. [Link]

  • Extraction of Acidic Drugs from Plasma with Polymeric SPE. (2011). Agilent. [Link]

  • Liquid chromatographic determination of indolidan and its dehydro metabolite in plasma. Use of the Varian AASP for solid-phase extraction. (1988). PubMed. [Link]

  • Amine Medications Separated Using HALO® C18, 5µm. (n.d.). Advanced Materials Technology. [Link]

  • Determination of melatonin in human plasma with solid-phase extraction, high-performance liquid chromatography and fluorescence detection. (2003). PubMed. [Link]

  • DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. (n.d.). MAC-MOD Analytical. [Link]

  • Automated Liquid Handling Extraction and Rapid Quantification of Underivatized Amino Acids and Tryptophan Metabolites from Human Serum and Plasma Using Dual-Column U(H)PLC-MRM-MS and Its Application to Prostate Cancer Study. (2025). ResearchGate. [Link]

  • Separation of Indole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

Sources

Method

Application Note: Preparation, Handling, and Storage of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine Hydrochloride Stock Solutions

Introduction The compound 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride (commonly referred to as 4-ethoxytryptamine HCl or 4-EtO-T HCl) is a synthetic indole alkaloid derivative. As a structural analog of seroton...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride (commonly referred to as 4-ethoxytryptamine HCl or 4-EtO-T HCl) is a synthetic indole alkaloid derivative. As a structural analog of serotonin (5-hydroxytryptamine), 4-substituted tryptamines are critical tool compounds in neuropharmacology, particularly for investigating structure-activity relationships (SAR) within the 5-HT receptor signaling pathways[1].

Handling tryptamine derivatives requires strict adherence to physicochemical constraints. The electron-rich indole ring is highly susceptible to photo-oxidation and auto-oxidation, while the ethylamine side chain can undergo degradation under improper storage conditions[2][3]. This application note provides a self-validating, causality-driven protocol for preparing stable in vitro and in vivo stock solutions of 4-ethoxytryptamine HCl, ensuring maximum experimental reproducibility.

Physicochemical Properties & Mechanistic Insights

Before preparing stock solutions, it is crucial to understand the physical properties of the compound to avoid precipitation or degradation.

Compound Specifications
PropertySpecification
Chemical Name 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride
CAS Number 1795441-70-1[4]
Molecular Formula C₁₂H₁₆N₂O • HCl
Molecular Weight 240.73 g/mol (Freebase: 204.27 g/mol + HCl: 36.46 g/mol )
Appearance Pale beige to off-white crystalline solid[5]
Solubility (DMSO) ≥ 30 mg/mL (approx. 125 mM)[6]
Solubility (Water) ≥ 20 mg/mL (approx. 83 mM)[6]
Mechanistic Handling Rationale (E-E-A-T)
  • Why the Hydrochloride (HCl) Salt? The free base form of tryptamines is highly lipophilic and prone to rapid atmospheric oxidation. The HCl salt protonates the primary amine, drastically enhancing aqueous solubility and providing a more stable crystalline lattice that resists ambient degradation[7][8].

  • Why Anhydrous Solvents? Moisture-contaminated DMSO reduces the solubility limit and accelerates degradation during freeze-thaw cycles. Always use fresh, anhydrous DMSO for in vitro stocks[6].

  • Why Amber Vials and Inert Gas? The indole core undergoes electrophilic substitution and electrochemical oxidation, primarily at the C2 and C3 positions, forming oxindole derivatives[9][10]. This process is catalyzed by UV light and atmospheric oxygen. Therefore, amber vials and Argon/N₂ purging are mandatory[2][3].

Experimental Protocols

Protocol A: Preparation of 10 mM In Vitro Stock Solution (in DMSO)

Target: 1 mL of 10 mM stock solution.

  • Calculate Mass: A 10 mM solution requires 10 µmol of solute per mL.

    • .

  • Weighing: In a low-light environment, accurately weigh 2.41 mg of 4-ethoxytryptamine HCl into a sterile, amber glass or opaque microcentrifuge tube.

  • Dissolution: Add exactly 1.0 mL of anhydrous, sterile-filtered DMSO (≥99.9% purity).

  • Agitation: Vortex the solution for 30–60 seconds. If the powder does not fully dissolve, sonicate in a room-temperature water bath for 2–5 minutes. Caution: Do not heat the water bath above 40°C, as thermal degradation of the phosphorylated/substituted tryptamine side chain can occur[3].

  • Aliquoting: Divide the stock into 50 µL or 100 µL single-use aliquots in amber PCR tubes to prevent repeated freeze-thaw cycles.

  • Purging & Storage: Gently blow a stream of Argon or Nitrogen gas over the liquid surface of each tube for 3 seconds to displace oxygen. Cap immediately and store at -20°C (stable for up to 3 months) or -80°C (stable for up to 6 months).

Protocol B: Preparation of In Vivo Aqueous Stock (e.g., 5 mg/mL)

Target: 5 mL of 5 mg/mL solution in physiological saline.

  • Weighing: Weigh 25.0 mg of the compound into a 15 mL amber conical tube.

  • Dissolution: Add 4.5 mL of sterile 0.9% NaCl (saline) or PBS.

  • Adjustment: Vortex vigorously until a clear solution is formed. Because it is an HCl salt, the solution will naturally be slightly acidic. If required by the in vivo protocol, verify the pH and adjust to ~7.2 using dilute NaOH, adding dropwise.

  • Volume Completion: Bring the final volume to exactly 5.0 mL with saline.

  • Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter into a sterile, argon-purged amber vial.

  • Note on Aqueous Stability: Aqueous tryptamine solutions degrade faster than DMSO stocks. It is highly recommended to prepare aqueous solutions fresh on the day of the experiment[3].

Dilution Chart for In Vitro Assays

Use this chart to perform serial dilutions from the 10 mM DMSO Stock to your final working concentrations in the assay buffer (assuming a desired final DMSO concentration of ≤0.1% to avoid solvent toxicity).

Desired Final ConcentrationIntermediate Stock (in DMSO)Dilution into Assay BufferFinal DMSO % in Assay
10 µM 10 mM (Undiluted Stock)1 µL stock into 999 µL buffer0.1%
1 µM 1 mM (1:10 from Stock)1 µL stock into 999 µL buffer0.1%
100 nM 100 µM (1:100 from Stock)1 µL stock into 999 µL buffer0.1%
10 nM 10 µM (1:1000 from Stock)1 µL stock into 999 µL buffer0.1%

Workflow Visualization

G Start 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine HCl (Dry Powder) Weigh Weigh in Amber Vial (Protect from Light) Start->Weigh Solvent Select Solvent based on Assay Weigh->Solvent DMSO Anhydrous DMSO (In Vitro Assays) Solvent->DMSO 10-100 mM Aq Saline / PBS / ddH2O (In Vivo Assays) Solvent->Aq < 10 mg/mL Dissolve Vortex & Sonicate (Avoid Heat > 40°C) DMSO->Dissolve Aq->Dissolve Aliquot Aliquot into Amber Tubes (Single-use volumes) Dissolve->Aliquot Purge Purge with Argon/N2 (Prevent Oxidation) Aliquot->Purge Store Store at -20°C or -80°C (Up to 6 months) Purge->Store

Caption: Standardized workflow for the preparation, aliquoting, and preservation of tryptamine HCl stock solutions.

References

  • NextSDS. "2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride — Chemical Substance Information." Substance Database. Available at:[Link][4]

  • Ottokemi. "Tryptamine hydrochloride, 99% 343-94-2 India." Ottokemi. Available at: [Link][7]

  • US Patent Office. "Process of preparing tryptamine." Google Patents (US2920080A). Available at: [8]

  • National Institutes of Health (PMC). "Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents." PubMed Central. Available at:[Link][2]

  • CORE / University of Illinois. "The acidic transformation products of indoles formed by basidiomycetes." CORE. Available at: [Link][9]

  • Critical Consulting LLC. "Stability of tryptamines in Psilocybe cubensis mushrooms." Critical Consulting. Available at: [Link][3]

  • SciSpace. "Pathways of Electrochemical Oxidation of Indolic Compounds." SciSpace. Available at:[Link][10]

Sources

Application

Application and Protocol for the Structural Elucidation of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride using NMR Spectroscopy

Introduction 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine, a substituted tryptamine derivative, and its hydrochloride salt are of significant interest to researchers in medicinal chemistry and drug development due to their st...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine, a substituted tryptamine derivative, and its hydrochloride salt are of significant interest to researchers in medicinal chemistry and drug development due to their structural relation to neuroactive compounds. Indole and its derivatives are key pharmacophores in numerous biologically active molecules[1]. Accurate structural confirmation and purity assessment are critical for advancing research and development activities. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.

This comprehensive guide provides detailed application notes and protocols for the acquisition and interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR data for 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride. The focus is on providing a robust framework for researchers, scientists, and drug development professionals to verify the structure of this and related compounds.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure and numbering scheme for 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride are presented below.

Caption: Molecular structure and atom numbering for spectral assignment.

Experimental Protocols

Part 1: Sample Preparation

High-quality NMR data is critically dependent on proper sample preparation[2]. The following protocol is recommended for 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride.

  • Solvent Selection: Deuterated methanol (Methanol-d₄, CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are recommended solvents due to the hydrochloride salt's polarity. DMSO-d₆ is often preferred as it does not have exchangeable protons that could interfere with the observation of the N-H and N⁺-H₃ protons.

  • Sample Concentration:

    • For ¹H NMR, dissolve 2-5 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent[3][4].

    • For ¹³C and 2D NMR, a more concentrated sample of 10-30 mg in 0.6-0.7 mL is advisable to reduce acquisition time[3][5].

  • Procedure: a. Weigh the desired amount of the sample into a clean, dry vial. b. Add the deuterated solvent and gently vortex or sonicate to ensure complete dissolution. c. Visually inspect the solution for any suspended particles. If present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube[2][6]. d. Ensure the sample height in the 5 mm NMR tube is at least 4.5 cm[6]. e. Cap the NMR tube securely to prevent solvent evaporation[4].

Part 2: NMR Data Acquisition

The following parameters are provided as a starting point for a 400 or 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30 or similar).

    • Number of Scans: 8-16.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (zgpg30 or similar).

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width: 0 to 180 ppm.

  • 2D NMR (COSY, HSQC, HMBC):

    • Utilize standard, gradient-enhanced pulse programs available in the spectrometer's software library[7][8].

    • COSY: 2-4 scans per increment, 256 increments in the indirect dimension.

    • HSQC: 4-8 scans per increment, 256 increments, optimized for ¹JCH ≈ 145 Hz.

    • HMBC: 8-16 scans per increment, 256 increments, optimized for long-range coupling (ⁿJCH) of 8-10 Hz[9].

Predicted NMR Data and Interpretation

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale and Notes
H1 (Indole N-H)10.8 - 11.2br s-1HBroad singlet, typical for indole N-H protons[13]. The exact shift is sensitive to concentration and solvent.
H9 (N⁺-H₃)8.0 - 8.5br s-3HBroad signal due to proton exchange and quadrupolar broadening from the nitrogen atom. Protonation shifts the amine protons significantly downfield.
H27.2 - 7.3d~2.51HDoublet due to coupling with the indole N-H (H1). This coupling may not always be resolved.
H77.1 - 7.2d~8.01HPart of the aromatic system. Doublet due to ortho-coupling with H6.
H66.9 - 7.0t~8.01HTriplet due to coupling with both H5 and H7.
H56.5 - 6.6d~8.01HDoublet due to ortho-coupling with H6. The ethoxy group at C4 shields this proton, shifting it upfield.
C10-H₂4.0 - 4.1q~7.02HQuartet due to coupling with the three protons of the methyl group (C11).
C9-H₂3.1 - 3.2t~7.52HTriplet resulting from coupling to the adjacent C8 methylene protons. Deshielded by the adjacent ammonium group.
C8-H₂2.9 - 3.0t~7.52HTriplet due to coupling with the C9 methylene protons.
C11-H₃1.3 - 1.4t~7.03HTriplet from coupling with the C10 methylene protons. Typical for an ethyl group.
Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)
Carbon AssignmentPredicted δ (ppm)Rationale and Notes
C4153 - 155Aromatic carbon attached to the electron-donating ethoxy group, resulting in a downfield shift[14].
C7a137 - 138Quaternary indole carbon.
C2123 - 125Indole C2 carbon.
C3a122 - 124Quaternary indole carbon.
C6118 - 120Aromatic CH carbon.
C7110 - 112Aromatic CH carbon.
C3108 - 110Shielded indole carbon due to its position relative to the heteroatom and substitution at C4.
C5100 - 102Aromatic CH carbon, significantly shielded by the ortho-ethoxy group.
C1063 - 65Methylene carbon of the ethoxy group, attached to oxygen.
C939 - 41Methylene carbon adjacent to the ammonium group.
C821 - 23Methylene carbon of the ethylamine side chain.
C1114 - 16Methyl carbon of the ethoxy group.

2D NMR Correlation Analysis

Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra by revealing through-bond connectivity.

COSY (Correlation Spectroscopy)

The COSY spectrum establishes proton-proton couplings, typically over two to three bonds[15].

Caption: Expected key COSY correlations.

  • Aromatic System: Cross-peaks will confirm the connectivity between H5, H6, and H7.

  • Ethylamine Side Chain: A clear correlation will be observed between the methylene protons at C8 and C9.

  • Ethoxy Group: A strong cross-peak will connect the methylene protons at C10 and the methyl protons at C11.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to their attached carbons (one-bond C-H coupling)[9]. This is crucial for definitively assigning the carbon signals for all protonated carbons.

Caption: Expected key one-bond HSQC correlations.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four)[8]. It is the definitive tool for assigning quaternary carbons and piecing together the molecular framework.

Key Expected HMBC Correlations:

  • H2 (δ 7.2-7.3) will show correlations to C3, C3a, and C7a , confirming its position on the indole ring.

  • C8-H₂ (δ 2.9-3.0) will correlate to C3, C3a, and C9 , linking the ethylamine side chain to the indole core.

  • H5 (δ 6.5-6.6) will show a key correlation to the quaternary carbon C4 , confirming the position of the ethoxy group.

  • C10-H₂ (δ 4.0-4.1) will correlate to C4 , further confirming the ethoxy substitution at this position.

  • H7 (δ 7.1-7.2) will show correlations to C5 and C7a .

This web of HMBC correlations provides incontrovertible proof of the molecular structure.

Conclusion

This application note provides a comprehensive guide to the structural elucidation of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride using a suite of NMR experiments. By following the detailed protocols for sample preparation and data acquisition, and by using the provided spectral predictions and correlation analyses as a guide, researchers can confidently verify the identity and structure of this compound. The combination of 1D and 2D NMR techniques offers a self-validating system for complete and unambiguous molecular characterization, which is a cornerstone of scientific integrity in chemical and pharmaceutical research.

References

  • Elshahary, A., Safwan, H., Abdelwaly, A., Arafa, R. K., & Helal, M. A. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC. [Link]

  • Bruker. (n.d.). General Procedures for NMR Spectroscopy. Bruker Spectroscopy. [Link]

  • University of Puget Sound. (n.d.). Approximating Proton NMR Chemical Shifts. University of Puget Sound Chemistry. [Link]

  • University of Ottawa. (n.d.). How to make an NMR sample. uOttawa NMR Facility. [Link]

  • Wang, L., et al. (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. PMC. [Link]

  • Semantic Scholar. (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPAR/CPT1 in AML12 Cells. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). ¹H nuclear magnetic resonance (NMR) spectra of the ethylamine‐bound... ResearchGate. [Link]

  • University of California, San Diego. (n.d.). SG Sample Prep - Nuclear Magnetic Resonance Labs. UCSD NMR Labs. [Link]

  • Iowa State University. (2013). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • News-Medical.Net. (2025). How To Prepare And Run An NMR Sample. News-Medical.Net. [Link]

  • Al-Harrasi, A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]

  • ResearchGate. (n.d.). NMR spectra of compound 2. A, Observed 1 H-1 H COSY and HMBC coupling... ResearchGate. [Link]

  • PubChemLite. (n.d.). 2-(4-ethoxy-1h-indol-3-yl)ethan-1-amine hydrochloride. PubChemLite. [Link]

  • University of California, Riverside. (n.d.). 2D NMR FOR THE CHEMIST. UCR NMR Facility. [Link]

  • Arumugam, P., et al. (2023). (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine. PMC. [Link]

  • NextSDS. (n.d.). 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride. NextSDS. [Link]

  • American Elements. (n.d.). 2-(4-methoxy-1H-indol-3-yl)ethan-1-amine hydrochloride. American Elements. [Link]

  • EPFL. (n.d.). 2D NMR. EPFL. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Doc Brown's Chemistry. [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • Chemistry LibreTexts. (2024). Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • MolPort. (n.d.). 2-(1H-indol-3-yl)ethan-1-amine hydrochloride. MolPort. [Link]

  • MolPort. (n.d.). 2-(4-methoxy-1H-indol-3-yl)ethan-1-amine. MolPort. [Link]

  • Organic Chemistry Data. (2020). 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Gottlie, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]

  • ResearchGate. (2005). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. ResearchGate. [Link]

Sources

Method

Application Notes and Protocols for Cell-Based Assays Using 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride

Introduction: Unveiling the Bioactivity of a Novel Tryptamine Analog 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride belongs to the tryptamine class of compounds, a structural scaffold of significant interest in ne...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Bioactivity of a Novel Tryptamine Analog

2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride belongs to the tryptamine class of compounds, a structural scaffold of significant interest in neuroscience and pharmacology. Tryptamine itself is a monoamine alkaloid that serves as the backbone for the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Modifications to the indole ring system and the ethylamine side chain of the tryptamine core can dramatically alter a compound's biological activity, leading to a diverse range of pharmacological effects. These effects are often mediated through interactions with serotonin receptors and transporters.

The structure of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride, particularly the presence of a substituent at the 4-position of the indole ring, bears a strong resemblance to a class of known serotonergic compounds. Extensive structure-activity relationship (SAR) studies on 4-substituted tryptamines have demonstrated that these molecules primarily act as agonists at the serotonin 2A (5-HT2A) receptor.[1][2][3][4] This receptor, a Gq-coupled G protein-coupled receptor (GPCR), is a key target for psychedelic compounds and plays a crucial role in various central nervous system functions.[1][5]

Given its structural characteristics, it is hypothesized that 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride will primarily function as a 5-HT2A receptor agonist . A secondary, and also plausible, mechanism of action could involve interaction with the serotonin transporter (SERT), a key protein responsible for the reuptake of serotonin from the synaptic cleft.[6][7]

This document provides a comprehensive guide for researchers to investigate the cellular effects of this novel compound. It outlines detailed protocols for preliminary cytotoxicity assessment, followed by specific functional assays to characterize its activity at the hypothesized primary and secondary targets.

PART 1: Foundational Assays - Assessing Cytotoxicity

Before investigating the specific functional activity of any compound, it is crucial to determine its effect on cell viability. This ensures that observations from functional assays are not confounded by cytotoxic effects. Here, we present a protocol for the widely used MTT assay.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Protocol: MTT Cell Viability Assay

Materials:

  • 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride

  • Cell line appropriate for functional assays (e.g., CHO-K1/5-HT2A, HEK293, or JAR cells)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well clear flat-bottom cell culture plates

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the compound in a complete culture medium to achieve a range of final concentrations for treatment. It is advisable to test a broad range initially (e.g., 0.1 µM to 100 µM).

    • Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

Cell viability is expressed as a percentage of the vehicle-treated control cells. A dose-response curve can be plotted to determine the EC₅₀ (half-maximal effective concentration) for cytotoxicity. This information is critical for selecting non-toxic concentrations for subsequent functional assays.

PART 2: Functional Assays - Characterizing Serotonergic Activity

Based on the structural analogy of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride, we propose two primary functional assays to elucidate its mechanism of action.

Assay 1: 5-HT2A Receptor Activation (Calcium Mobilization Assay)

Rationale: The 5-HT2A receptor is a Gq-coupled GPCR. Agonist binding to this receptor activates the Gq protein, leading to the activation of phospholipase C, which in turn catalyzes the formation of inositol triphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This transient increase in intracellular Ca²⁺ can be measured using calcium-sensitive fluorescent dyes.[5]

Recommended Cell Line: A commercially available cell line stably expressing the human 5-HT2A receptor, such as CHO-K1/5-HT2A , is recommended for this assay.[8][9]

Protocol: Calcium Mobilization Assay

Materials:

  • CHO-K1/5-HT2A cells[8][9]

  • Complete growth medium (e.g., Ham's F12, 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM or Calcium-6)

  • Probenecid (an anion-exchange transport inhibitor, often included to prevent dye leakage)

  • 96-well or 384-well black, clear-bottom cell culture plates

  • Fluorescence plate reader with an injection system (e.g., FlexStation or FLIPR)

Procedure:

  • Cell Seeding:

    • Seed CHO-K1/5-HT2A cells into the microplate at a density that will result in a confluent monolayer on the day of the assay (e.g., 20,000-40,000 cells per well for a 96-well plate).

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions, typically in an assay buffer containing probenecid.

    • Remove the culture medium from the cells and add the dye-loading solution to each well.

    • Incubate for 60 minutes at 37°C, protected from light.

  • Compound Preparation:

    • Prepare serial dilutions of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride in the assay buffer at a concentration that is 2X or 5X the final desired concentration.

  • Assay and Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for each well.

    • Program the instrument to inject the compound dilutions into the wells and immediately begin recording the change in fluorescence over time (typically for 60-120 seconds).

Data Analysis:

The increase in fluorescence intensity upon compound addition reflects the mobilization of intracellular calcium. The data can be analyzed by plotting the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀ value for 5-HT2A receptor activation.

Assay 2: Serotonin Transporter (SERT) Uptake Inhibition Assay

Rationale: The serotonin transporter (SERT) is responsible for clearing serotonin from the extracellular space.[7][10] Inhibiting SERT function leads to an increase in the synaptic concentration of serotonin. This assay measures the ability of the test compound to block the uptake of a labeled substrate (e.g., radiolabeled serotonin or a fluorescent analog) into cells expressing SERT.

Recommended Cell Line:

  • HEK293 cells stably expressing human SERT (hSERT-HEK293) are a common model.[11]

  • JAR cells , a human choriocarcinoma cell line, endogenously express high levels of functional hSERT and are a commercially available, robust alternative.[7][12][13]

Protocol: [³H]5-HT Uptake Inhibition Assay in JAR Cells

Materials:

  • JAR cells[7][12]

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Krebs-Ringer-HEPES (KRH) assay buffer

  • [³H]Serotonin ([³H]5-HT)

  • Unlabeled serotonin

  • A known SERT inhibitor as a positive control (e.g., fluoxetine or citalopram)

  • 24-well or 96-well cell culture plates

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Seeding:

    • Seed JAR cells into the chosen plate format and grow to confluence.

  • Assay Preparation:

    • On the day of the assay, aspirate the culture medium and wash the cells gently with KRH buffer.

    • Add KRH buffer to each well and pre-incubate the plate at 37°C for 15 minutes.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride in KRH buffer.

    • Prepare a working solution of [³H]5-HT (e.g., at a final concentration near its Kₘ, which is approximately 1 µM for JAR cells).[7]

    • To initiate the assay, add the test compound dilutions, a positive control, and a vehicle control to the respective wells.

    • Immediately add the [³H]5-HT working solution to all wells.

  • Incubation and Termination:

    • Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).[7]

    • To terminate the uptake, rapidly aspirate the assay solution and wash the cells twice with ice-cold KRH buffer.

  • Cell Lysis and Counting:

    • Lyse the cells by adding a lysis buffer (e.g., 1% Triton X-100 in KRH buffer).

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation fluid, mix well, and count the radioactivity using a scintillation counter.

Data Analysis:

The amount of radioactivity in each sample is proportional to the amount of [³H]5-HT taken up by the cells. The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. A dose-response curve is then generated to determine the IC₅₀ (half-maximal inhibitory concentration) for SERT uptake.

PART 3: Data Presentation and Visualization

Quantitative Data Summary
ParameterMTT Cytotoxicity Assay5-HT2A Calcium MobilizationSERT Uptake Inhibition
Cell Line CHO-K1/5-HT2A or JARCHO-K1/5-HT2A[8][9]JAR or hSERT-HEK293[7][11]
Plate Format 96-well96- or 384-well24- or 96-well
Seeding Density 5,000-10,000 cells/well20,000-40,000 cells/wellConfluent monolayer
Compound Conc. 0.1 µM - 100 µM0.01 nM - 10 µM0.1 nM - 100 µM
Incubation Time 24 - 72 hours60 - 120 seconds (read time)15 - 60 minutes
Endpoint Absorbance (570 nm)Fluorescence IntensityRadioactivity (CPM)
Key Metric Cytotoxic EC₅₀Agonist EC₅₀Inhibitor IC₅₀
Experimental Workflows and Signaling Pathways

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: Assay Execution cluster_viability Cytotoxicity Assay cluster_functional Functional Assays cluster_analysis Phase 3: Data Analysis A 1. Cell Culture (CHO-K1/5-HT2A or JAR) B 2. Seed Cells in Microplate A->B D 4a. Treat Cells (24-72h) B->D H 4b. Load Cells (Ca2+ Dye or Buffer) B->H C 3. Prepare Compound Serial Dilutions C->D I 5b. Add Compound & Read Signal C->I E 5a. Add MTT Reagent D->E F 6a. Solubilize Formazan E->F G 7a. Read Absorbance (570 nm) F->G J 8. Generate Dose-Response Curves G->J H->I I->J K 9. Determine EC50 / IC50 Values J->K

Caption: General experimental workflow for characterizing the test compound.

Gq_Signaling_Pathway Compound 2-(4-ethoxy-1H-indol-3-yl) ethan-1-amine hydrochloride Receptor 5-HT2A Receptor Compound->Receptor Binds & Activates G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Calcium Ca2+ Release ER->Calcium Triggers

Caption: Hypothesized 5-HT2A receptor Gq signaling pathway.

References

  • McKenna, D. J., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 4(2), 557-568. [Link]

  • Halberstadt, A. L., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 4(2), 557-568. [Link]

  • Glado, A. C., et al. (2020). Investigation of the structure-activity relationships of psilocybin analogues. LJMU Research Online. [Link]

  • Eurofins. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins. Accessed March 17, 2026. [Link]

  • Glatzel, M., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega, 7(28), 24783-24794. [Link]

  • Decker, A. M., & Blough, B. E. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 92, 43-50. [Link]

  • Muller, C. L., et al. (2015). Serotonin Uptake Is Largely Mediated by Platelets versus Lymphocytes in Peripheral Blood Cells. ACS Chemical Neuroscience, 6(8), 1438-1445. [Link]

  • Luethi, D., et al. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 13, 1064921. [Link]

  • Decker, A. M., & Blough, B. E. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PubMed. [Link]

  • Molecular Devices. A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. Accessed March 17, 2026. [Link]

  • Wikipedia. 4-Hydroxytryptamine. Wikipedia. Accessed March 17, 2026. [Link]

  • Kolaczynska, K. E., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1424. [Link]

  • ResearchGate. Competition uptake analysis of SERT inhibitors and substrates. ResearchGate. Accessed March 17, 2026. [Link]

  • Reaction Biology. SERT Biochemical Binding Assay Service. Reaction Biology. Accessed March 17, 2026. [Link]

  • GenScript. Human Recombinant 5-HT2A Serotonin Receptor Stable Cell Line. GenScript. Accessed March 17, 2026. [Link]

  • Wang, Y., et al. (2021). An efficient and label-free LC-MS/MS method for assessing drug's activity at dopamine and serotonin transporters using transporter-transfected HEK293T cells. R Discovery. [Link]

  • GenScript. Human Recombinant 5-HT2A Serotonin Receptor Stable Cell Line Cat. No. M00251 Version 07272020. GenScript. Accessed March 17, 2026. [Link]

  • ResearchGate. Affinity values (K i in nM) at selected serotonin receptor isoforms. ResearchGate. Accessed March 17, 2026. [Link]

  • Qian, Y., et al. (1997). Protein Kinase C Activation Regulates Human Serotonin Transporters in HEK-293 Cells via Altered Cell Surface Expression. The Journal of Neuroscience, 17(1), 45-57. [Link]

  • Glennon, R. A., & Gessner, P. K. (1979). Serotonin receptor binding affinities of tryptamine analogues. Journal of Medicinal Chemistry, 22(4), 428-432. [Link]

  • BPS Bioscience. SRE Reporter - HEK293 Recombinant Cell Line (ERK Pathway). BPS Bioscience. Accessed March 17, 2026. [Link]

  • ChEMBL. Assay: Inhibition of serotonin uptake at human SERT expressed in JAR cells (CHEMBL962314). ChEMBL. Accessed March 17, 2026. [Link]

  • Figshare. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving synthesis yield of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride

Technical Support Center: Optimizing the Synthesis of 2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine Hydrochloride Welcome to the Technical Support Center for the synthesis of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochlori...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine Hydrochloride

Welcome to the Technical Support Center for the synthesis of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride (4-EtO-Tryptamine HCl). The synthesis of primary tryptamines presents unique mechanistic hurdles, particularly during the reduction of amides and the isolation of highly hygroscopic salts. This guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols to maximize your chemical yield and purity.

I. Synthetic Pathway Visualization

The synthesis of 4-EtO-Tryptamine typically follows the classical Speeter-Anthony route [1]. However, due to the poor reduction profile of primary amides, the Nitroaldol (Henry) route is often employed as a higher-yielding alternative.

Synthesis cluster_SA Speeter-Anthony Route cluster_NA Nitroaldol (Henry) Route Start 4-Ethoxyindole SA1 Oxalyl Chloride Start->SA1 NA1 POCl3 / DMF Start->NA1 SA2 4-Ethoxy-3-indoleglyoxylyl chloride SA1->SA2 SA3 NH3 (Amidation) SA2->SA3 SA4 4-Ethoxy-3-indoleglyoxylamide SA3->SA4 SA5 LiAlH4 (>5 eq) Reflux THF SA4->SA5 Freebase 2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine SA5->Freebase NA2 4-Ethoxyindole-3-carboxaldehyde NA1->NA2 NA3 CH3NO2 / NH4OAc NA2->NA3 NA4 4-Ethoxy-3-(2-nitrovinyl)indole NA3->NA4 NA5 LiAlH4 or NaBH4/NiCl2 NA4->NA5 NA5->Freebase Salt Anhydrous HCl / Et2O Freebase->Salt Product 4-EtO-Tryptamine HCl Salt->Product

Fig 1. Comparative synthetic pathways for 4-EtO-Tryptamine: Speeter-Anthony vs. Nitroaldol routes.

II. Quantitative Data Summary

The choice of synthetic route drastically impacts the final yield of the primary amine. The table below summarizes the critical parameters for the reduction step in both pathways.

ParameterSpeeter-Anthony RouteNitroaldol (Henry) Route
Intermediate 4-Ethoxy-3-indoleglyoxylamide4-Ethoxy-3-(2-nitrovinyl)indole
Reduction Reagent LiAlH₄ (Excess, >5.0 eq)LiAlH₄ (3.0 eq) or NaBH₄/NiCl₂
Reduction Conditions THF, Reflux (16–24 h)THF, 0 °C to RT (4–8 h)
Primary Amine Yield 35% – 50% (Prone to nitrile formation)70% – 85% (Cleaner reduction profile)
Workup Difficulty High (Requires strict Fieser quench)Moderate to Low

III. Troubleshooting Guides & FAQs

Q1: Why is the yield of the primary amine so low when reducing 4-ethoxy-3-indoleglyoxylamide with LiAlH₄? Cause: The reduction of primary amides is mechanistically distinct from tertiary amides. The N–H protons on the primary amide are highly acidic. When LiAlH₄ is introduced, it acts as a base before it acts as a nucleophile, deprotonating the amide to evolve H₂ gas and forming an iminoaluminate intermediate [3]. This immediately consumes two equivalents of hydride. Furthermore, this intermediate frequently undergoes dehydration to form a highly stable nitrile (R–C≡N), which resists further reduction at room temperature. Solution: You must use a massive excess of LiAlH₄ (at least 5.0 equivalents) and subject the reaction to prolonged reflux (16–24 hours) in THF. The thermal energy is required to force the reduction of the recalcitrant nitrile intermediate back into the desired primary amine. If yields remain poor, pivot to the Nitroaldol route, which avoids primary amides entirely.

Q2: During the LiAlH₄ workup, my reaction turns into an intractable, gelatinous emulsion that traps my product. How do I fix this? Cause: Quenching LiAlH₄ with random amounts of water or acid produces aluminum hydroxide ( Al(OH)3​ ), a gelatinous polymer that acts like a sponge, permanently trapping the tryptamine freebase. Solution: Implement the Fieser Workup [2]. This highly specific stoichiometric quench forces the aluminum to precipitate as a dense, granular, and easily filterable sodium aluminate salt. This is a self-validating system: if the quench is successful, the gray sludge will visually transform into a crisp, white, snow-like solid. If it remains gelatinous, the stoichiometry was violated.

Q3: My final 4-EtO-Tryptamine HCl salt is a sticky oil instead of a crystalline powder. What went wrong? Cause: Primary tryptamines are exceptionally hygroscopic. If you used concentrated aqueous hydrochloric acid (e.g., 37% HCl) to form the salt, the introduced water causes the product to "oil out" (liquid-liquid phase separation) rather than crystallize. Solution: Salification must be performed under strictly anhydrous conditions. Dissolve the freebase in anhydrous diethyl ether and precipitate the salt using a commercially available anhydrous HCl solution (e.g., 2.0 M HCl in diethyl ether). The immediate formation of a free-flowing solid validates that the anhydrous environment was successfully maintained.

IV. Validated Experimental Protocols

Protocol A: Optimized LiAlH₄ Reduction & Fieser Workup (Speeter-Anthony Route)

This protocol is engineered to overcome nitrile dehydration and eliminate aluminum emulsions.

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and a nitrogen (N₂) inlet.

  • Reagent Preparation: Suspend LiAlH₄ (5.0 equivalents) in anhydrous THF (10 mL per gram of amide) and cool to 0 °C using an ice bath.

  • Addition: Dissolve 4-ethoxy-3-indoleglyoxylamide [4] in a minimal volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension. Note: Vigorous H₂ evolution will occur; control the addition rate to prevent solvent boil-over.

  • Reflux: Once addition is complete, remove the ice bath and heat the reaction to a gentle reflux (66 °C) for 18 hours to ensure complete reduction of the nitrile intermediate.

  • The Fieser Quench (Self-Validating Step): Cool the reaction back to 0 °C. For every x grams of LiAlH₄ originally used, execute the following additions dropwise with vigorous stirring:

    • Add x mL of distilled water.

    • Add x mL of 15% aqueous NaOH.

    • Add 3x mL of distilled water.

  • Isolation: Remove the flask from the ice bath and stir vigorously at room temperature for 15–30 minutes. The mixture will transition from a gray sludge to a white, granular precipitate. Filter the mixture through a Celite pad, wash the filter cake generously with hot THF, and concentrate the filtrate in vacuo to yield the crude freebase.

Protocol B: Anhydrous Salification to 4-EtO-Tryptamine HCl

This protocol ensures the formation of a stable, crystalline polymorph.

  • Dissolution: Dissolve the crude 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine freebase in anhydrous diethyl ether (20 mL/g). If solubility is poor, add anhydrous isopropanol dropwise until the solution clarifies.

  • Cooling: Cool the solution to 0 °C under a blanket of N₂.

  • Acidification: Slowly add 1.05 equivalents of anhydrous HCl (2.0 M in diethyl ether) dropwise via syringe. A white precipitate will form immediately.

  • Maturation: Stir the suspension for 30 minutes at 0 °C to allow the crystal lattice to mature.

  • Collection: Filter the precipitate rapidly under a stream of N₂ (to prevent atmospheric moisture absorption). Wash the filter cake with ice-cold anhydrous ether and dry under high vacuum for 12 hours.

V. References

  • Speeter, M. E., & Anthony, W. C. "Production of certain tryptamines and compounds produced in the process." United States Patent US2870162A, 1959. Available at:

  • American Chemical Society. "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction." ACS Chemical Health & Safety, 2024. Available at:[Link]

  • Wünsch, B., & Geiger, C. "Synthesis by Reduction or by Reduction Followed by Hydrolysis." Science of Synthesis, Thieme E-Books, 2005. Available at:[Link]

  • Wang, T., et al. "Antiviral indoleoxoacetyl piperazine derivatives." United States Patent US6469006B1, 2002. Available at:

Optimization

Technical Support Center: Solubility of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride in Aqueous Buffers

Welcome to the technical support guide for 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered when working with this compound in aqueous buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle governing the aqueous solubility of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride?

The aqueous solubility of this compound, an amine hydrochloride salt, is primarily dictated by its acid-base chemistry and the pH of the solution.[1][2][3] As the hydrochloride salt of a primary amine, the molecule exists in its protonated, cationic form (an ammonium salt). This ionic form is significantly more polar and, therefore, more soluble in aqueous solutions compared to its uncharged, "free base" form.[4][5][6] The equilibrium between the protonated (soluble) and deprotonated (less soluble) forms is governed by the compound's pKa and the buffer pH, a relationship described by the Henderson-Hasselbalch equation.[1][2][7]

Q2: I'm observing precipitation when I add the compound to my neutral pH buffer. Why is this happening and how can I fix it?

This is a common and expected observation. The issue arises from the relationship between the compound's pKa and the buffer's pH. While the specific pKa for 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine is not readily published, we can infer from its structure that it is a weak base. For weak bases, solubility decreases as the pH increases towards and beyond its pKa.[8]

  • Causality: At neutral pH (e.g., pH 7.4), a significant portion of the amine hydrochloride salt will deprotonate to form the neutral, free base. This free base is less polar and has lower intrinsic aqueous solubility, causing it to precipitate out of the solution.[4][6]

  • Troubleshooting:

    • Lower the Buffer pH: The most effective solution is to prepare your stock solution and conduct experiments in a buffer with a pH at least 2 units below the compound's pKa. An acidic pH (e.g., pH 4.0-5.0) will ensure the compound remains predominantly in its protonated, more soluble ammonium salt form.[8]

    • Prepare a Concentrated Stock in Acid: You can prepare a high-concentration stock solution in a dilute acidic solution (e.g., 10 mM HCl) and then dilute it into your final experimental buffer. However, be mindful of the final pH of your assay after adding the acidic stock.

Q3: How does the choice of buffer species and ionic strength affect solubility?

While pH is the primary driver, other buffer components can have secondary effects:

  • Buffer Species: Certain buffer salts can interact with the compound. For instance, phosphate buffers are generally a good choice, but at high concentrations, they could potentially form less soluble phosphate salts with the amine. It is always good practice to perform a small-scale solubility test in your final buffer system.

  • Ionic Strength: Changes in ionic strength can modestly influence solubility, but for most standard biological buffers (e.g., 50-150 mM), the effect is usually less pronounced than that of pH.

Q4: My compound won't dissolve even in an acidic buffer. What are other potential issues?

If solubility issues persist in an appropriately acidic buffer, consider the following:

  • Compound Purity and Form: Ensure the material is of high purity. Impurities can sometimes seed precipitation. Also, verify that you are using the hydrochloride salt form, as the free base will have significantly lower aqueous solubility.

  • Common Ion Effect: If your buffer contains a high concentration of chloride ions (e.g., high molarity HCl or NaCl), it could slightly decrease the solubility of the hydrochloride salt due to the common ion effect, although this is usually a minor factor.

  • Kinetic vs. Thermodynamic Solubility: You may be observing kinetic solubility, which is often lower than the true equilibrium (thermodynamic) solubility.[9] Ensure you are allowing sufficient time for dissolution, which can sometimes take hours with gentle agitation.[10][11][12]

Troubleshooting Guides

Guide 1: Determining an Optimal Buffer System

This guide helps you systematically find a suitable buffer for your experiments.

Objective: To identify a buffer pH that maintains the solubility of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride at the desired working concentration.

Protocol:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, acetate, phosphate) at various pH points, such as pH 4.0, 5.0, 6.0, 7.0, and 7.4.

  • Test Suspensions: In separate vials, add a pre-weighed amount of the compound to each buffer to create a suspension that is 2-3 times your target final concentration.

  • Equilibration: Cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[11]

  • Phase Separation: Centrifuge the suspensions at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant, filter it through a 0.22 µm syringe filter, and determine the concentration using a validated analytical method like HPLC-UV.[11]

  • Analysis: Plot the measured solubility (mg/mL or mM) against the buffer pH. This will give you a clear pH-solubility profile and indicate the required pH to keep your compound in solution.

Guide 2: Handling Sparingly Soluble Aqueous Solutions

Even under optimal pH conditions, you might be working near the solubility limit.

Issue: Compound precipitates out of solution during storage or after temperature changes.

  • Cause: The solution is likely supersaturated or near its saturation point. Small changes in temperature can decrease solubility, causing the compound to crash out.

  • Solution:

    • Always prepare fresh solutions for critical experiments.

    • If storage is necessary, store at the temperature of the experiment. Avoid freeze-thaw cycles.

    • Before use, visually inspect all solutions for any precipitate. If present, you may try to gently warm the solution to redissolve the compound, but be cautious of potential degradation. It is often safer to discard the solution and prepare a fresh one.

Issue: Inconsistent results in biological assays.

  • Cause: Undissolved compound (micro-precipitates) can lead to inaccurate concentrations and variable results.

  • Solution:

    • After preparing your final dilution in the assay buffer, centrifuge the solution at high speed immediately before adding it to your assay to remove any potential micro-precipitates.

    • Consider using a co-solvent if your experimental system allows. A small percentage of DMSO or ethanol can significantly increase solubility. However, you must include a vehicle control to account for any effects of the solvent itself.[13]

Data & Visualizations

pH-Dependent Solubility of Amine Salts

The solubility of a basic compound like 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine is directly related to the fraction of the compound in its ionized (protonated) state.

pH relative to pKaIonization StateExpected Relative Aqueous Solubility
pH < pKa - 2>99% Protonated (BH+)High
pH = pKa50% Protonated (BH+)Intermediate
pH > pKa + 2>99% Neutral (B)Low (Intrinsic Solubility)

Table 1: Theoretical relationship between pH, pKa, and the aqueous solubility of a weak base.

Workflow for Solubility Determination

The following diagram illustrates the standard "shake-flask" method for determining thermodynamic solubility, as described in the troubleshooting guide.[8][9]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess solid compound to known volume of buffer B Seal vials A->B C Agitate at constant temp. (e.g., 24-72 hours) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant (0.22 µm filter) D->E F Quantify concentration (e.g., HPLC-UV) E->F G Calculate Solubility (mg/mL) F->G G S0 Intrinsic Solubility (S₀) (Solubility of Free Base) formula S = S₀ * (1 + 10^(pKa - pH)) S0->formula pKa pKa pKa->formula pH Buffer pH pH->formula

Caption: Henderson-Hasselbalch Solubility Equation.

References

  • Avdeef, A. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications. Available at: [Link]

  • Avdeef, A. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. Available at: [Link]

  • ChemAxon. Theory of aqueous solubility prediction. Chemaxon Docs. Available at: [Link]

  • Jain, A., et al. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK. Available at: [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. Available at: [Link]

  • SJM Willemse, et al. (2022). Determining the water solubility of difficult-to-test substances: A tutorial review. ACS Environmental Au. Available at: [Link]

  • WO2005116635A1 - Method for determining solubility of a chemical compound. Google Patents.
  • Purdue University. Amines. Purdue University Department of Chemistry. Available at: [Link]

  • NextSDS. 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride. NextSDS. Available at: [Link]

  • Yalkowsky, S. H., & Wu, M. (2010). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. PMC - NIH. Available at: [Link]

  • Quora. Why do amines dissolve in hydrochloric acid?. Quora. Available at: [Link]

  • Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. Available at: [Link]

Sources

Troubleshooting

preventing degradation of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride during storage

Welcome to the Technical Support Center for indolethylamine derivatives. This guide is designed for researchers, analytical chemists, and drug development professionals working with 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for indolethylamine derivatives. This guide is designed for researchers, analytical chemists, and drug development professionals working with 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride (commonly known as 4-ethoxytryptamine HCl or 4-EtO-T HCl).

Due to its electron-rich indole core and the hygroscopic nature of its salt form, this compound is highly susceptible to environmental degradation. This guide provides a deep dive into the causality of its degradation, self-validating storage protocols, and troubleshooting FAQs to ensure the integrity of your experimental data.

The Causality of Degradation: Why 4-Ethoxytryptamine HCl Degrades

To effectively protect your compound, you must first understand the molecular mechanisms that drive its degradation. 4-substituted tryptamines degrade via three primary interconnected pathways:

  • Pyrrole Ring Oxidation & N-Oxidation: The indole core is highly electron-rich, making the C2 and C3 positions of the pyrrole ring particularly vulnerable to electrophilic attack by reactive oxygen species (ROS). Unmitigated exposure to ambient oxygen leads to ring-cleavage and the subsequent polymerization of the molecule into highly conjugated, dark-colored quinoid dyes .

  • Photolytic Excitation: Ultraviolet (UV) and high-energy visible light act as catalysts. Photons excite the indole ring and generate singlet oxygen from ambient O2​ , exponentially accelerating the photooxidation process .

  • Hygroscopicity and Localized Hydrolysis: As a hydrochloride salt, 4-ethoxytryptamine HCl is highly hygroscopic. It actively pulls atmospheric moisture into its crystal lattice. This creates a microscopic aqueous layer that locally drops the pH and increases molecular mobility, acting as a solvent micro-reactor that accelerates both hydrolytic and oxidative degradation kinetics .

Visualizing Degradation and Preventive Interventions

The following logic map illustrates how environmental triggers interact with the molecule and where specific storage interventions block these pathways.

TryptamineDegradation Trigger1 Oxygen (ROS) Mech1 Pyrrole Ring Oxidation & N-Oxidation Trigger1->Mech1 Trigger2 UV / Visible Light Mech2 Photooxidation (Singlet Oxygen) Trigger2->Mech2 Trigger3 Moisture (H2O) Mech3 Hygroscopic Dissolution & Localized pH Drop Trigger3->Mech3 Outcome Degradation: Quinoid Dye Formation (Discoloration & Purity Loss) Mech1->Outcome Mech2->Outcome Mech3->Outcome Prev1 Inert Atmosphere (Argon Backfill) Prev1->Trigger1 Prev2 Amber Vials & Foil Wrapping Prev2->Trigger2 Prev3 Desiccator (Silica/Drierite) Prev3->Trigger3

Degradation pathways of 4-substituted tryptamines and targeted preventive storage interventions.

Quantitative Stability Data

The table below summarizes the expected purity retention of 4-substituted tryptamine hydrochlorides over a 6-month period under various storage conditions, extrapolated from validated stability studies on structurally analogous compounds .

Storage ConditionEnvironmental ExposureTemperatureEst. Purity Retention (6 Months)Visual Observation
Ambient Benchtop Light, Air, Ambient Humidity20°C< 50%Dark brown/blue discoloration
Dark Room Temp Dark, Air, Ambient Humidity20°C70 - 80%Slight yellowing/graying
Standard Fridge Dark, Air, Desiccated4°C90 - 95%Off-white
Optimal Archive Dark, Argon, Desiccated-20°C to -80°C> 99%Pristine white powder

Self-Validating Protocol: Aliquoting and Archival Storage

To eliminate the risk of repeated freeze-thaw cycles and undetected moisture ingress, use the following self-validating gravimetric protocol for long-term storage.

Objective: Prevent moisture and oxygen ingress while establishing a quantitative baseline to verify seal integrity over time.

Step-by-Step Methodology:

  • Desiccation & Equilibration: Transfer the bulk container of 4-ethoxytryptamine HCl from cold storage to a vacuum desiccator. Allow it to equilibrate to room temperature (approx. 2 hours) before opening.

    • Causality: Opening a cold vial in ambient air causes immediate condensation on the hygroscopic crystal lattice, initiating localized hydrolysis.

  • Tare & Aliquot: Weigh an empty, oven-dried Type I borosilicate amber glass vial with its PTFE-lined cap. Record this baseline mass ( M0​ ). Quickly transfer the required mass of the compound into the vial.

  • Argon Displacement: Insert a low-flow Argon gas line into the upper third of the vial. Purge gently for 10–15 seconds.

    • Causality: Argon (density 1.78 g/L) is significantly heavier than ambient air (1.22 g/L). It displaces oxygen by settling over the powder, forming a protective inert blanket that prevents pyrrole ring oxidation.

  • Hermetic Sealing: Cap the vial tightly immediately after removing the Argon line. Wrap the cap junction tightly with Parafilm M.

  • Establish Gravimetric Baseline: Weigh the sealed vial containing the compound. Record this mass ( M1​ ).

  • Secondary Containment: Place the vial in a secondary vacuum-sealed bag or a jar containing indicating silica gel. Store at -20°C (routine) or -80°C (archival).

  • Validation Check (The Self-Validating Step): Before using the aliquot in a future experiment, allow the sealed vial to equilibrate to room temperature, then weigh it ( M2​ ).

    • Actionable Metric: If M2​>M1​+0.5 mg , the hermetic seal has failed, and moisture has breached the vial. The structural integrity of the compound must be verified via LC-MS or 1 H-NMR before experimental use.

Troubleshooting Guides & FAQs

Q: My 4-ethoxytryptamine HCl powder has developed a slight blue/gray tint. Is it still viable for receptor binding assays? A: Discoloration indicates the formation of quinoid dyes via indole ring oxidation. While the actual molar percentage of the degraded byproduct may be extremely low (<1%), these polymeric dyes can be highly fluorescent and may interfere with fluorometric assays or display off-target receptor affinities. We strongly recommend purifying the compound via recrystallization or preparative HPLC, followed by LC-MS validation, before utilizing it in sensitive in vitro assays.

Q: Why does the hydrochloride salt degrade faster in humid environments compared to the freebase? A: While the freebase is generally more prone to spontaneous oxidation in dry air, the hydrochloride salt is highly hygroscopic. It actively pulls atmospheric moisture into its crystal lattice. This microscopic aqueous layer locally lowers the pH and increases molecular mobility, exponentially accelerating hydrolytic and oxidative degradation kinetics. Moisture control is the critical failure point for the HCl salt.

Q: Can I store 4-ethoxytryptamine HCl as a stock solution to avoid repeated weighing? A: Long-term storage in solution is strongly discouraged. Solvents, especially protic ones like water or methanol, facilitate rapid degradation. If a liquid stock is absolutely necessary for an ongoing experiment, dissolve the compound in anhydrous DMSO, purge the headspace with Argon, store at -80°C, and use the solution within 14 days.

Q: Why did my compound turn black after I opened it once and put it back in the freezer? A: When a cold vial is opened in a humid room, condensation immediately forms on the cold powder. The HCl salt absorbs this water. Even if placed back in the freezer, the trapped moisture facilitates localized degradation over time. Solution: Always allow the vial to equilibrate to room temperature in a desiccator before opening.

Q: Can I use Nitrogen instead of Argon for the inert atmosphere? A: While nitrogen is inert, Argon is approximately 38% denser than air. When gently piped into a vial, Argon sinks and forms a protective blanket over the solid compound. Nitrogen is slightly lighter than air and mixes rapidly, making it much harder to ensure complete oxygen displacement before capping.

References

  • Title: Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis. Source: Drug Testing and Analysis URL: [Link]

  • Title: Light absorption and scattering properties of indole secondary organic aerosol prepared under various oxidant and relative humidity conditions. Source: Aerosol Science and Technology URL: [Link]

Optimization

troubleshooting LC-MS peak tailing for 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride

Target Analyte: 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride Welcome to the Advanced LC-MS Troubleshooting Center. As drug development professionals and analytical scientists, analyzing synthetic tryptamine deri...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride

Welcome to the Advanced LC-MS Troubleshooting Center. As drug development professionals and analytical scientists, analyzing synthetic tryptamine derivatives like 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride presents unique chromatographic challenges. This molecule features a highly hydrophobic indole ring coupled with a highly basic primary aliphatic amine (supplied as an HCl salt). In reversed-phase LC-MS, this structural duality frequently leads to severe peak tailing (Asymmetry Factor, As​>1.5 ), which compromises integration, sensitivity, and quantitation.

This guide provides a causality-driven, self-validating framework to diagnose and resolve peak tailing for this specific class of compounds.

Part 1: Diagnostic Troubleshooting Workflow

Before adjusting your mobile phase or swapping columns, you must isolate whether the tailing is a physical system issue or a chemical interaction. Follow the logical workflow below to determine your next steps.

DiagnosticWorkflow Start Observe Peak Tailing (Asymmetry Factor > 1.5) CheckAll Are all peaks tailing? Start->CheckAll SystemIssue System/Physical Issue: Check dead volume, fittings, or guard column CheckAll->SystemIssue  Yes   Diluent Is sample diluent stronger than initial mobile phase? CheckAll->Diluent  No (Only Basic Analytes)   ChemicalIssue Chemical Interaction: Amine-Silanol secondary interactions likely Buffer Add 10-20 mM Ammonium Formate to Mobile Phase ChemicalIssue->Buffer  Optimize Method   Column Switch to Base-Deactivated or CSH Column ChemicalIssue->Column  Upgrade Hardware   Diluent->ChemicalIssue  No   FixDiluent Match diluent to initial conditions Diluent->FixDiluent  Yes  

Diagnostic workflow for isolating physical vs. chemical causes of peak tailing.

Part 2: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine exhibit severe tailing in standard 0.1% Formic Acid mobile phases? A1: The primary amine of this tryptamine derivative has a pKa of approximately 10. In a typical LC-MS mobile phase containing 0.1% formic acid (pH ~2.7), the amine is entirely protonated, carrying a strong positive charge 1. While the primary retention mechanism should be the hydrophobic partitioning of the indole ring, the protonated amine undergoes strong secondary electrostatic interactions with ionized residual silanol groups ( Si−O− ) on the silica stationary phase 2. This dual-retention mechanism causes the analyte to desorb heterogeneously, producing a pronounced tail 3.

Q2: I cannot use Triethylamine (TEA) because it suppresses my MS signal. How can I mask silanol interactions in LC-MS? A2: While TEA is a classic silanol-masking agent for UV methods, it causes severe ion suppression in electrospray ionization (ESI-MS). Instead, use volatile buffers such as 10–20 mM ammonium formate or ammonium acetate 4. The ammonium ions ( NH4+​ ) act as competing cations, flooding the negatively charged silanol sites and blocking the tryptamine from interacting with them. This forces the analyte to rely solely on hydrophobic retention, sharpening the peak without compromising MS sensitivity 4.

Q3: Could my sample diluent be causing the tailing? A3: Yes. If your sample is dissolved in a solvent that is significantly stronger (e.g., 100% methanol or acetonitrile) than your initial mobile phase conditions (e.g., 5% organic), the analyte will not immediately partition into the stationary phase at the column head 5. Instead, it travels partially down the column in the strong diluent plug, leading to band broadening, peak splitting, or tailing. Always match your sample diluent to the initial mobile phase composition.

Q4: How do I know if the tailing is caused by column overload rather than chemical interactions? A4: Column overload (mass overload) occurs when the injected mass exceeds the binding capacity of the stationary phase, leading to a localized saturation that manifests as a tailing or fronting peak. To self-validate this, inject a 10-fold dilution of your sample. If the peak shape dramatically improves and the retention time slightly increases, mass overload is confirmed 6.

Part 3: Quantitative Data & Column Selection

Not all stationary phases are created equal for highly basic amines. The table below summarizes the expected asymmetry factors for tryptamines across different column chemistries and mobile phase combinations.

Column ChemistryMobile Phase AdditiveExpected Asymmetry ( As​ )Mechanism of Action
Standard C18 (Un-endcapped)0.1% Formic Acid> 2.5Unshielded silanols strongly bind the protonated amine, causing severe secondary retention 2.
Base-Deactivated C18 (End-capped)0.1% Formic Acid1.5 – 2.0Steric hindrance reduces, but does not eliminate, silanol access 1.
Base-Deactivated C18 10 mM Ammonium Formate + 0.1% FA1.1 – 1.3Ammonium ions competitively block residual silanols, displacing the analyte 4.
Charged Surface Hybrid (CSH) 0.1% Formic Acid1.0 – 1.2A low-level surface positive charge inherently repels the protonated tryptamine 3.

Part 4: Standard Operating Protocols (Self-Validating Systems)

Protocol 1: LC-MS Mobile Phase Buffer Optimization

Objective: Suppress silanol interactions without causing ion suppression in the MS source.

  • Prepare Aqueous Phase (Mobile Phase A): Measure 1 L of LC-MS grade water. Add 0.63 g of Ammonium Formate (yields ~10 mM). Add 1.0 mL of LC-MS grade Formic Acid (yields 0.1% v/v). Mix thoroughly and sonicate for 5 minutes to degas.

  • Prepare Organic Phase (Mobile Phase B): Measure 950 mL of LC-MS grade Acetonitrile and 50 mL of LC-MS grade water. Add 0.63 g of Ammonium Formate and 1.0 mL of Formic Acid.

    • Scientist Insight: Adding 5% water to the organic phase ensures the ammonium formate remains fully dissolved. Buffers must be present in both A and B to maintain constant ionic strength during gradient elution, preventing baseline drift and ensuring late-eluting peaks do not tail 4.

  • Equilibration: Flush the LC system and column with at least 15 column volumes (CV) of the new buffered mobile phase to fully passivate the active silanol sites.

  • Validation: Inject a system suitability standard of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine HCl. Calculate the USP tailing factor ( Tf​ ). A passing, self-validated result is Tf​≤1.5 .

Mechanism Silanol Ionized Silanol (Si-O⁻) Amine Protonated Tryptamine (R-NH₃⁺) Silanol->Amine Strong Electrostatic Interaction (Tailing) Elution Sharp Peak Elution (As < 1.2) Amine->Elution Fast Desorption Buffer Ammonium Ion (NH₄⁺) Buffer->Silanol Competitive Binding Buffer->Amine Displaces Analyte

Mechanistic pathway of ammonium buffer mitigating secondary silanol interactions.

Protocol 2: Self-Validating Mass Overload & Diluent Test

Objective: Differentiate between chemical tailing and physical/mass overload.

  • Baseline Injection: Inject 5 µL of your standard sample (e.g., 100 µg/mL in 100% Methanol). Record the asymmetry factor ( As​ ) and retention time ( tR​ ).

  • Diluent Correction: Dilute the sample to 100 µg/mL using the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile). Inject 5 µL.

    • Causality Validation: If peak shape improves, the original tailing was caused by a sample solvent mismatch disrupting the initial partitioning 5.

  • Mass Overload Test: If tailing persists, dilute the sample 10-fold (to 10 µg/mL) in the initial mobile phase. Inject 5 µL.

    • Causality Validation: If As​ approaches 1.0 and tR​ increases slightly, the column was previously overloaded. If tailing remains unchanged, the issue is chemical (silanol interactions) and requires Protocol 1 6.

References

  • "Peak Tailing in HPLC", Element Lab Solutions. Available at: [Link]

  • "Troubleshooting Peak Shape Problems in HPLC", Waters Corporation. Available at:[Link]

  • "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?", Restek. Available at: [Link]

  • "Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables", ALWSCI. Available at:[Link]

  • "Overload or Minor Peak?", Chromatography Online (LCGC). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride. The information is s...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride. The information is structured to address common challenges and fundamental questions, ensuring a logical and scientifically grounded approach to obtaining high-quality crystalline material.

While specific crystallization data for this exact molecule is not extensively published, the principles and troubleshooting strategies outlined here are derived from established practices for crystallizing primary amine hydrochlorides and indole-containing active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine HCl that influence its crystallization?

A1: Understanding the molecule's structure is fundamental. Key features include:

  • Indole Ring: A planar, aromatic system capable of π-π stacking interactions, which can influence crystal packing.[1][2]

  • Primary Amine Hydrochloride: The protonated amine (-NH3+) and chloride ion (Cl-) introduce strong ionic interactions and hydrogen bonding capabilities. These are often dominant forces in the crystal lattice.[3]

  • Ethoxy Group: Provides a degree of lipophilicity and can participate in weaker van der Waals interactions.

  • Hydrogen Bond Donors/Acceptors: The indole N-H and the amine N-H groups are strong hydrogen bond donors. The chloride ion is a potent hydrogen bond acceptor.[3] The ether oxygen is a weaker acceptor. These interactions are critical for forming a stable crystal lattice.

The interplay of strong ionic bonds, hydrogen bonds, and weaker π-π stacking will dictate solvent selection and potential polymorphic forms.

Q2: What is polymorphism and why is it a critical consideration for this compound?

A2: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[4] Different polymorphs of the same compound are chemically identical but have different physical properties, including:

  • Solubility and Dissolution Rate[5]

  • Bioavailability[5]

  • Stability (both chemical and physical)

  • Melting Point

  • Crystal Shape (Habit)

For a pharmaceutical compound, controlling polymorphism is critical. An unintended or unstable polymorph could lead to changes in the drug's efficacy and safety profile.[5][6] It is crucial to perform polymorph screening by varying solvents, cooling rates, and other conditions to identify and selectively crystallize the most stable form.[6]

Q3: How should I approach selecting a solvent system for crystallization?

A3: The ideal solvent system will exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. For amine hydrochlorides, common solvent classes include alcohols (ethanol, isopropanol), ketones (acetone), and sometimes water as a co-solvent.[7][8]

A typical solvent screening process involves:

  • "Like Dissolves Like": Given the salt-like nature, start with polar protic solvents (e.g., methanol, ethanol, isopropanol) and polar aprotic solvents (e.g., acetone, acetonitrile).[9]

  • Solubility Testing: Test the solubility of a small amount of crude material in various solvents at room temperature and at their boiling points.

  • Anti-Solvent Strategy: If the compound is too soluble in a particular solvent, an "anti-solvent" (in which the compound is poorly soluble, e.g., heptane, MTBE) can be added to induce precipitation.[7] This is a common and powerful technique. A good starting point for this class of compound could be an isopropanol/water or ethanol/heptane system.[7]

The choice of solvent can also influence which polymorph crystallizes and the final crystal morphology (e.g., needles vs. plates).[2]

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem: My compound "oils out" instead of forming crystals.

  • What is happening? "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the solute separates from the solution as a super-saturated liquid phase instead of a solid crystalline phase.[10] This often happens when a solution with a high concentration of solute is cooled too rapidly, or when the boiling point of the solvent is higher than the melting point of the solute.[11] The resulting oil is often amorphous and can trap impurities.[10][11]

  • Causality & Solutions:

    • Cause: Supersaturation is being generated too quickly and at a temperature where the solute is still molten in the solvent environment.

    • Solution 1: Reduce Cooling Rate. A slower cooling rate (e.g., 5-10 °C/hour) provides more time for molecules to orient themselves into an ordered crystal lattice.[7]

    • Solution 2: Use a Higher Seeding Temperature. If you have seed crystals, add them at a temperature just below the saturation point. This provides a template for growth and bypasses the high energy barrier of primary nucleation, preventing the system from reaching the supersaturation level where oiling out occurs.

    • Solution 3: Adjust the Solvent System. Add more of the primary "good" solvent to lower the overall concentration, then slowly add an anti-solvent to induce crystallization more gently.[11]

    • Solution 4: Agitation. Gentle, consistent agitation can sometimes break up oils and encourage nucleation.[7] However, vigorous stirring can sometimes promote oiling, so optimization is key.

Problem: No crystals form, even after cooling and extended waiting.

  • What is happening? The solution is likely in a metastable state where the energy barrier for primary nucleation (the formation of the first crystal nuclei) has not been overcome. This can be due to insufficient supersaturation or the presence of impurities that inhibit nucleation.[12]

  • Causality & Solutions:

    • Cause: The driving force for crystallization (supersaturation) is insufficient, or nucleation is kinetically hindered.

    • Solution 1: Induce Nucleation.

      • Scratching: Gently scratch the inside of the flask with a glass rod. The microscopic imperfections on the glass provide a surface for nucleation.[13]

      • Seeding: Add a tiny amount of previously isolated, pure crystals of the desired compound. This is the most effective method for controlling crystallization.[14]

      • Ultrasonication: A brief burst from an ultrasonic bath can sometimes provide the energy needed to induce nucleation.

    • Solution 2: Increase Supersaturation.

      • Evaporation: Slowly evaporate some of the solvent to increase the solute concentration.

      • Anti-Solvent Addition: Carefully add an anti-solvent dropwise to the solution until turbidity persists.

Problem: The crystal yield is very low.

  • What is happening? A significant amount of the compound is remaining dissolved in the mother liquor after the crystallization process is complete.

  • Causality & Solutions:

    • Cause: The solubility of the compound at the final filtration temperature is too high, or insufficient time was allowed for the system to reach equilibrium.

    • Solution 1: Optimize Final Temperature. Ensure the solution has been cooled to a sufficiently low temperature (e.g., 0-5 °C) to minimize solubility.[7]

    • Solution 2: Increase Maturation Time. Hold the slurry at the final temperature for a period (e.g., 2-4 hours) with gentle stirring.[7] This "maturation" or "aging" step allows for the slow crystallization of dissolved material and can also lead to a more stable polymorphic form.

    • Solution 3: Optimize Solvent/Anti-Solvent Ratio. If using an anti-solvent, a higher proportion of it in the final mixture will decrease the compound's solubility and increase the yield. This must be balanced against the risk of precipitating impurities.

    • Solution 4: Check the Mother Liquor. If you have disposed of the filtrate, you cannot recover the lost product. If not, try concentrating it to see if a second crop of crystals can be obtained.[11]

Experimental Protocols & Data

Protocol 1: Cooling Crystallization of an Amine Hydrochloride

This protocol is a general starting point based on common practices for similar compounds.[7] It should be optimized for 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride.

Materials:

  • Crude 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine HCl

  • Solvent System (e.g., 9:1 Isopropanol:Water v/v)

  • Jacketed reactor with overhead stirrer and temperature control

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven

Procedure:

  • Dissolution: Charge the reactor with the crude material and the chosen solvent system. Heat the mixture to 60-70 °C with gentle agitation (100-200 RPM) until all solids are fully dissolved.[7]

  • Controlled Cooling: Once a clear solution is obtained, begin a controlled, linear cooling ramp at a rate of 5-10 °C/hour.[7]

  • Seeding (Optional but Recommended): If seed crystals are available, add them when the solution is slightly supersaturated (e.g., after cooling by 5-10 °C). This helps control polymorphism and particle size.[7]

  • Crystallization: Continue the controlled cooling to the final temperature, typically 0-5 °C.[7]

  • Maturation: Hold the resulting slurry at the final temperature for 2-4 hours with continued gentle agitation to maximize yield and ensure phase purity.[7]

  • Isolation: Isolate the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold solvent mixture to remove residual mother liquor.[7]

  • Drying: Dry the crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.[7]

Table 1: Example Solvent Screening Parameters
Solvent SystemDissolution Temp. (°C)Observations on CoolingCrystal Habit (if formed)
Isopropanol65Slow precipitation, clear solutionNeedles
Ethanol70Rapid precipitationFine powder
Acetone50Oiled out initiallyAmorphous solid
Acetonitrile75No precipitation-
9:1 IPA:Water70Good crystal formationPrisms
4:1 Ethanol:Heptane60Controlled precipitationPlates

This table is illustrative. Experimental determination is required.

Visualizations

Crystallization Troubleshooting Workflow

This diagram outlines a logical decision-making process for troubleshooting common crystallization issues.

G start_node start_node process_node process_node decision_node decision_node good_outcome good_outcome bad_outcome bad_outcome action_node action_node A Start: Dissolve Crude Material in Hot Solvent B Controlled Cooling A->B C Precipitation Occurs? B->C D No Crystals Form C->D No F Solid or Liquid? C->F Yes E Induce Nucleation: - Seed - Scratch - Add Anti-Solvent D->E E->B G Oiled Out F->G Liquid I Crystals Formed F->I Solid H Reduce Cooling Rate Use More Solvent Change Solvent System G->H H->A Retry J Isolate & Analyze: - Yield - Purity (HPLC) - Form (XRPD) I->J

Caption: A decision flowchart for troubleshooting crystallization experiments.

References

  • BenchChem. Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.
  • Mettler Toledo. Oiling Out in Crystallization.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022).
  • Scribd. Understanding Oiling Out in Crystallization. Available from: [Link]

  • Crystallization Systems. Understanding Oiling-Out in Crystallization Processes. (2024).
  • LUTPub. Effect of Liquid-Liquid Phase Separation During Crystallization. (2018).
  • Sciencemadness.org. Forming oxalate salts of amines. (2009).
  • ACS Publications. Structure and Morphology of Indole Analogue Crystals. (2020). Available from: [Link]

  • PMC. Structure and Morphology of Indole Analogue Crystals. Available from: [Link]

  • Scribd. Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Available from: [Link]

  • PharmaCores. Why Polymorphism is Key in Drug Development!. (2025).
  • SOP: CRYSTALLIZATION. Standard Operating Procedure: Crystallization.
  • Zhanghua Dryer. Crystallization Challenges in Pharmaceutical Products. (2025).
  • RSC.org. A sudden change in the properties of a drug as a new polymorph appears can be highly damaging for pharma firms. Available from: [Link]

  • World Journal of Pharmaceutical and Life Sciences. Polymorphism. (2020).
  • Ovid. Understanding pharmaceutical polymorphic transformations I: influence of process variables and storage conditions. Available from: [Link]

  • ACS Publications. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. (2004). Available from: [Link]

  • H.E.L Group. Key Considerations for Crystallization Studies. Available from: [Link]

Sources

Optimization

reducing impurities in 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride synthesis

Welcome to the Technical Support Center for the synthesis of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride (4-ethoxytryptamine HCl). Synthesizing substituted tryptamines with high pharmaceutical purity requires s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride (4-ethoxytryptamine HCl). Synthesizing substituted tryptamines with high pharmaceutical purity requires strict control over reaction environments, particularly during the highly reactive intermediate stages.

This guide is designed for research scientists and process chemists. It deconstructs the mechanistic origins of common impurities encountered during the 1 framework and provides self-validating protocols to ensure reproducible, high-yield outcomes.

Mechanistic Workflows & Pharmacological Context

The synthesis of 4-ethoxytryptamine HCl follows a three-stage logical progression: acylation of the electron-rich 4-ethoxyindole ring, amidation to form a glyoxylamide, and a rigorous reduction to the primary amine. Because tryptamines are primarily evaluated for their role in 2 as 5-HT receptor agonists, eliminating trace impurities (which can skew binding affinity assays) is critical.

Workflow N1 4-Ethoxyindole (Starting Material) N2 Acylation Oxalyl Chloride / 0°C N1->N2 N3 Glyoxylyl Chloride Intermediate N2->N3 N4 Amidation NH3 (g) or aq. NH3 N3->N4 N5 4-EtO-Indol-3-ylglyoxylamide N4->N5 N6 Reduction LiAlH4 / Anhydrous THF N5->N6 N7 4-Ethoxytryptamine Freebase N6->N7 N8 Salt Formation Anhydrous HCl / IPA N7->N8 N9 4-Ethoxytryptamine HCl (Final Product) N8->N9

Speeter-Anthony synthetic workflow for 4-ethoxytryptamine hydrochloride.

Signaling L 4-Ethoxytryptamine R 5-HT2A Receptor (Gq-Coupled) L->R Agonist Binding G Gq Protein Activation R->G Conformational Change PLC Phospholipase C (PLC) G->PLC Activation IP3 Inositol Trisphosphate (IP3) PLC->IP3 PIP2 Cleavage DAG Diacylglycerol (DAG) PLC->DAG PIP2 Cleavage Ca Intracellular Ca2+ Release IP3->Ca ER Calcium Channel PKC Protein Kinase C (PKC) DAG->PKC Membrane Recruitment Ca->PKC Co-activation

Hypothesized 5-HT2A receptor signaling cascade for 4-ethoxytryptamine.

Troubleshooting the Speeter-Anthony Synthesis (FAQs)

Q: Why is my glyoxylyl chloride intermediate degrading before amidation? A: The 4-ethoxyindol-3-ylglyoxylyl chloride intermediate is highly sensitive to atmospheric moisture, which rapidly hydrolyzes the acid chloride to the corresponding unreactive carboxylic acid. Causality: Water acts as a nucleophile, displacing the chloride ion. Solution: Perform the acylation in strictly anhydrous diethyl ether or THF under an Argon atmosphere. Do not attempt to isolate the acid chloride; instead, immediately purge the reaction vessel with anhydrous ammonia gas or add it dropwise to a vigorously stirred solution of aqueous ammonium hydroxide at 0°C.

Q: I am detecting a large M+H 222 peak in my final product via LC-MS. What is this? A: This mass corresponds to 2-(4-ethoxy-1H-indol-3-yl)-2-hydroxyethan-1-amine, an intermediate alcohol formed by the incomplete reduction of the glyoxylamide. Causality:3 requires extended reflux to fully reduce the carbonyl groups of an amide down to an alkane. If the LAH has partially degraded due to poor storage, or if the reaction time is too short, the reduction stalls at the alcohol stage. Ensure you are using 3.0 equivalents of fresh LAH and maintaining a vigorous reflux for at least 12 hours.

Q: My final hydrochloride salt is pink/brown instead of white. How do I prevent this? A: Discoloration indicates oxidative degradation. The electron-rich indole ring and the primary amine are highly susceptible to forming N-oxides and conjugated polymeric dimers. Causality: Using aqueous HCl introduces water and dissolved oxygen, which, combined with localized acidity, catalyzes the oxidation of the indole core. Solution: Always precipitate the salt using a stoichiometric amount of anhydrous HCl dissolved in isopropanol (IPA) or diethyl ether, performed under an inert atmosphere at 0°C.

Self-Validating Protocol: Optimized LiAlH4 Reduction & Workup

The most critical step for purity is the reduction phase. Improper quenching of LAH leads to the formation of a gelatinous aluminum hydroxide emulsion that traps the product and carries inorganic ash into the final salt, a well-documented issue in 4. The following "Fieser Method" protocol forces aluminum salts to precipitate as a granular, easily filterable solid.

Step-by-Step Methodology
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser. Purge continuously with Argon. Suspend 3.0 equivalents of fresh LiAlH4 in anhydrous THF at 0°C.

  • Addition: Dissolve the 4-ethoxyindol-3-ylglyoxylamide in anhydrous THF. Add this solution dropwise to the LAH suspension over 30 minutes to control the exothermic release of hydrogen gas.

  • Reduction: Heat the mixture to 65°C (reflux) for 12–16 hours.

    • Self-Validation Checkpoint: Before proceeding, withdraw a 0.1 mL aliquot, quench carefully with water, extract with EtOAc, and analyze via LC-MS. The reaction is validated as complete only when the amide mass is entirely absent and replaced by the amine mass (M+H 205).

  • Fieser Quench: Cool the reaction mixture to 0°C. For every x grams of LiAlH4 used, sequentially and cautiously add:

    • x mL of deionized water (Add dropwise; wait for vigorous bubbling to subside).

    • x mL of 15% (w/v) aqueous NaOH.

    • 3x mL of deionized water.

  • Maturation: Remove the ice bath and stir the mixture vigorously at room temperature for 30–45 minutes.

    • Self-Validation Checkpoint: The grey, sludgy suspension must transition into a stark white, granular precipitate (sodium aluminate). If the mixture remains grey or gelatinous, the quench is incomplete. Add a few more drops of water and continue stirring until the granular state is achieved.

  • Isolation: Filter the mixture through a tightly packed Celite pad. Wash the filter cake thoroughly with hot THF (3 × 50 mL) to extract any freebase trapped in the crystal lattice. Concentrate the filtrate under reduced pressure to yield the crude 4-ethoxytryptamine freebase.

Quantitative Impurity Profiling

To assist in rapid analytical troubleshooting, compare your HPLC/LC-MS data against this quantitative summary of common synthetic impurities.

Impurity TypeStructural OriginDetection (LC-MS / UV)Mitigation Strategy
4-Ethoxyindole Unreacted starting materialUV 280 nm, M+H 162Ensure excess oxalyl chloride during acylation; monitor Step 1 via TLC.
Intermediate Alcohol Incomplete LAH reduction of glyoxylamideM+H 222Use 3.0 eq of fresh LAH; ensure strictly anhydrous THF; reflux 12h.
Tryptamine N-Oxide Atmospheric oxidation of the primary amineM+H 221 (+16 Da)Perform workup and salt formation under Argon; store freebase at -20°C.
Dimeric Byproducts Acid-catalyzed indole dimerizationBroad peaks, High MWAvoid excess HCl during salt formation; add ethereal HCl dropwise at 0°C.
Inorganic Ash (Al/Li) Carryover from LAH quenchHigh Residue on Ignition (>0.5%)Strictly adhere to the Fieser workup; perform a secondary extraction in EtOAc/brine.

References

  • AdiChemistry. "Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism". AdiChemistry Organic Synthesis.[Link]

  • Imperial College London. "Experiment 5: Reductions with Lithium Aluminium Hydride". Department of Chemistry Advanced Practical Organic Chemistry.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming DMSO Precipitation with 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assays compromised by the poor aqueous solubility of functionalized tryptamine derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assays compromised by the poor aqueous solubility of functionalized tryptamine derivatives. 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride (4-ethoxy-tryptamine HCl) presents a unique challenge: while its hydrochloride salt form provides some hydrophilic character, the bulky, lipophilic 4-ethoxy-indole core heavily dictates its solvation thermodynamics.

When transitioning this compound from a 100% Dimethyl Sulfoxide (DMSO) storage stock into aqueous assay media, researchers frequently experience "solvent crash"—a rapid precipitation event that ruins assay reproducibility, skews Structure-Activity Relationship (SAR) data, and causes localized cellular toxicity.

This guide provides field-proven, self-validating methodologies to diagnose, troubleshoot, and permanently resolve DMSO-induced precipitation for this compound.

Diagnostic & Resolution Workflow

G Start Compound Precipitation Detected in Aqueous Media CheckDMSO Assess DMSO Stock Quality (Hygroscopic Water Absorption) Start->CheckDMSO FreshDMSO Reconstitute in Anhydrous DMSO + Ultrasonic Assistance CheckDMSO->FreshDMSO High Moisture / Old Stock CheckConc Evaluate Final Assay Concentration (Target: <1% DMSO) CheckDMSO->CheckConc Fresh Anhydrous Stock FreshDMSO->CheckConc Cosolvent Apply Co-solvent System (e.g., PEG300 / Tween-80) CheckConc->Cosolvent High Conc. Required Cyclodextrin Apply Inclusion Complexation (20% SBE-β-CD) CheckConc->Cyclodextrin In Vivo / High Lipophilicity StepDilution Perform Step-wise Kinetic Dilution (Dropwise + Vortexing) CheckConc->StepDilution Low Conc. (<0.1% DMSO) Cosolvent->StepDilution Cyclodextrin->StepDilution Success Clear Solution Achieved (Self-Validated via Nephelometry) StepDilution->Success

Diagnostic workflow for resolving DMSO-induced precipitation of tryptamines in aqueous assays.

Mechanistic Troubleshooting & FAQs

Q1: Why does 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride suddenly precipitate when pipetted into my assay buffer? A: This is driven by a thermodynamic phenomenon known as a "solvent shift." In 100% DMSO, the aprotic solvent forms a highly stable solvation shell around the hydrophobic 4-ethoxy-indole core. When this stock is rapidly introduced into an aqueous buffer (like PBS or DMEM), the DMSO diffuses into the bulk water much faster than the compound can hydrate. This rapid depletion of the solvation shell causes localized supersaturation, forcing the hydrophobic molecules to aggregate and nucleate into micro-crystals. Furthermore, DMSO is highly hygroscopic; if your stock has absorbed atmospheric moisture over time, its solvation capacity is already compromised before you even begin the dilution[1].

Q2: How does unnoticed precipitation compromise my experimental integrity? A: Precipitation creates a cascade of systemic errors. First, it artificially lowers the actual concentration of the bioavailable compound in solution, leading to underestimated potency (shifted IC50/EC50 values) and flawed SAR models. Second, in optical assays (like MTT or MTS viability assays), suspended micro-crystals scatter light, directly interfering with absorbance readings (e.g., at 490 nm or 570 nm) and causing false-positive toxicity signals[2]. Finally, in cell-based assays, precipitates physically settle onto the cell monolayer, causing localized physical stress.

Q3: What is the optimal strategy for preparing the initial DMSO master stock? A: Always use fresh, anhydrous, cell-culture grade DMSO. Tryptamine hydrochlorides can achieve concentrations up to 100 mg/mL (~508 mM) in pure DMSO, but this requires ultrasonic assistance to overcome the initial lattice energy of the solid salt[3][4]. Because freeze-thaw cycles introduce condensation and moisture, you must aliquot the master stock into single-use polypropylene tubes, purge the headspace with an inert gas (like argon), and store them at -20°C[1].

Q4: If my assay requires a high compound concentration, how do I prevent the compound from crashing out? A: You must abandon direct single-step aqueous dilution. Instead, employ a step-wise kinetic dilution using a co-solvent or an inclusion complex system[4]. By gradually stepping down the dielectric constant of the solvent, you prevent the sudden solvent shock that triggers nucleation.

Quantitative Solubility Data

To design a robust assay, you must understand the solubility limits of the compound across different solvent environments. The following table summarizes the solubility profile for tryptamine hydrochloride derivatives[3][4].

Solvent SystemMax SolubilityMolar Conc.Mechanistic Remarks
100% DMSO (Anhydrous) 100 mg/mL~508 mMRequires ultrasonic assistance. Highly sensitive to moisture absorption; use fresh bottles.
Water (Deionized) 10 - 50 mg/mL50 - 254 mMSoluble due to the HCl salt, but stability in complex buffered media (pH 7.4) drops significantly.
10% DMSO / 90% (20% SBE-β-CD) ≥ 2.5 mg/mL≥ 12.7 mMClear solution. SBE-β-CD provides a hydrophobic cavity for the indole core, shielding it from water.
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline ≥ 2.5 mg/mL≥ 12.7 mMClear solution. Step-wise reduction of dielectric constant prevents solvent crash.

Validated Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems . Do not proceed to your biological assay unless the validation checks at the end of each protocol are met.

Protocol A: Step-Wise Surfactant/Co-Solvent Dilution (Recommended for In Vitro & In Vivo)

Causality: PEG300 acts as a bridging solvent to gently lower the dielectric constant between DMSO (~47) and water (~80). Tween-80 is a non-ionic surfactant that forms micelles, kinetically trapping the hydrophobic 4-ethoxy-indole core before it can aggregate[4].

Step-by-Step Methodology:

  • Stock Preparation: Thaw a single-use aliquot of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine HCl in 100% anhydrous DMSO (e.g., 25 mg/mL).

  • First Transition (Bridging): Transfer 100 µL of the DMSO stock into a clean glass vial. Add 400 µL of PEG300. Vortex immediately for 30 seconds to ensure a homogenous binary mixture.

  • Micelle Formation: Add 50 µL of Tween-80 to the mixture. Vortex vigorously for 1 minute.

  • Aqueous Integration: Dropwise (1 drop per second), add 450 µL of sterile Saline (0.9% NaCl) while continuously vortexing. Do not inject the saline all at once.

  • Self-Validation Check: Measure the absorbance of the final solution in a spectrophotometer at 600 nm using a blank of the exact solvent ratio (without the compound). A reading >0.05 OD indicates micro-precipitation has occurred. If the OD is <0.05, the solution is kinetically stable and ready for dosing.

Protocol B: Cyclodextrin Inclusion Complexation (Recommended for High-Concentration Assays)

Causality: Sulfobutylether-β-cyclodextrin (SBE-β-CD) forms a cup-like molecular structure with a hydrophobic interior and a hydrophilic exterior. The 4-ethoxy-indole moiety slips into this cavity, shielding it from the aqueous environment while the complex remains highly water-soluble[4].

Step-by-Step Methodology:

  • Host Solution Preparation: Dissolve SBE-β-CD in sterile saline to a final concentration of 20% (w/v). Filter sterilize through a 0.22 µm PES membrane.

  • Compound Introduction: Take 100 µL of your freshly prepared DMSO master stock (e.g., 25 mg/mL).

  • Complexation: Add 900 µL of the 20% SBE-β-CD solution dropwise to the DMSO stock while simultaneously sonicating the vial in a water bath at room temperature.

  • Equilibration: Allow the solution to rest on a gentle rocker for 15 minutes to ensure thermodynamic equilibrium of the inclusion complexes.

  • Self-Validation Check (Tyndall Effect): Visually inspect the vial against a dark background while shining a focused laser pointer (or strong LED beam) through the liquid. If the beam path is clearly visible (light scattering), colloidal precipitation has occurred. A completely invisible beam path confirms a true solution.

References

  • Source: nih.
  • Source: medchemexpress.
  • Source: waters.
  • Source: nih.
  • Source: benchchem.

Sources

Reference Data & Comparative Studies

Validation

comparative pharmacology of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride and serotonin

An in-depth comparative pharmacological analysis of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride (commonly referred to as 4-ethoxytryptamine HCl or 4-EtO-T) and the endogenous neurotransmitter serotonin (5-hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative pharmacological analysis of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride (commonly referred to as 4-ethoxytryptamine HCl or 4-EtO-T) and the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Designed for researchers and drug development professionals, this guide synthesizes structural rationale, receptor binding profiles, and validated experimental workflows to elucidate the pharmacological divergence between these two tryptamines.

Structural Rationale and Physicochemical Causality

To understand the pharmacological differences between serotonin and 4-EtO-T, we must first analyze the causality behind their structural modifications. Serotonin is the endogenous ligand for the 5-HT receptor family, characterized by a hydroxyl group at the 5-position of the indole ring. This makes the molecule highly hydrophilic, preventing it from crossing the blood-brain barrier (BBB), and subjects it to rapid phase II metabolism (glucuronidation/sulfation) and deamination by Monoamine Oxidase (MAO).

In contrast, 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride features an ethoxy group at the 4-position . As an application scientist, I look at this modification as a deliberate engineering of the molecule's pharmacokinetic and pharmacodynamic fate:

  • Steric Shielding: The bulky 4-ethoxy group provides steric hindrance that alters the molecule's orientation within receptor binding pockets, shifting its preference away from 5-HT1A and toward 5-HT2A/2C receptors[1].

  • Lipophilicity: Replacing a highly polar 5-hydroxyl with a lipophilic 4-ethoxy ether significantly increases the partition coefficient (LogP), allowing 4-EtO-T to readily penetrate the BBB[2].

  • Metabolic Resistance: The absence of a reactive phenol group protects the molecule from rapid peripheral conjugation, extending its half-life.

Table 1: Comparative Physicochemical Properties
PropertySerotonin (5-HT)4-Ethoxytryptamine HCl (4-EtO-T)
Indole Substitution 5-Hydroxyl (-OH)4-Ethoxy (-O-CH2-CH3)
Salt Form Endogenous (Free base/Endogenous salts)Hydrochloride (HCl)
Lipophilicity (LogP) Low (Highly hydrophilic)Moderate-High (Lipophilic)
BBB Permeability PoorExcellent
Primary Metabolic Route MAO-A, Sulfation, GlucuronidationMAO-A (Slower rate), N-acetylation

Receptor Binding Profiles: Pan-Serotonergic vs. Subtype-Biased

Serotonin acts as a universal agonist across all seven 5-HT receptor families (5-HT1 to 5-HT7). However, synthetic 4-substituted tryptamines exhibit a distinct subtype bias. Literature on structure-activity relationships (SAR) demonstrates that extending the 4-alkoxy group (e.g., from methoxy to ethoxy) generally increases binding affinities at 5-HT2A and 5-HT2C receptors while drastically reducing affinity for the 5-HT1A receptor[1][3].

Table 2: Comparative Receptor Binding Affinity ( Ki​ )

Note: 4-EtO-T values are class-representative estimates based on established 4-alkoxy tryptamine SAR trends.

Receptor SubtypeSerotonin (5-HT) Ki​ (nM)4-EtO-T Ki​ (nM) [Predicted]Pharmacological Consequence
5-HT1A ~1 - 5> 1000Loss of autoreceptor-mediated inhibition.
5-HT2A ~10 - 20~10 - 50High affinity; primary driver of psychedelic/neuroplastic effects.
5-HT2B ~5 - 15~50 - 100Reduced risk of valvulopathy compared to 5-HT.
5-HT2C ~10 - 30~20 - 80Moderate affinity; influences metabolic and mood regulation.

Mechanistic Pathways and Functional Assays

Binding affinity ( Ki​ ) only indicates receptor occupancy. To establish a self-validating pharmacological profile, we must measure functional activation (efficacy). The 5-HT2A receptor is a Gq-protein coupled receptor (GPCR). Activation by either 5-HT or 4-EtO-T triggers the Phospholipase C (PLC) cascade, leading to intracellular calcium mobilization[2][4].

G L Ligand (5-HT / 4-EtO-T) R 5-HT2A Receptor L->R G Gq Protein R->G PLC Phospholipase C G->PLC PIP2 PIP2 Cleavage PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Calcium Release IP3->Ca

5-HT2A Gq-coupled signaling and calcium mobilization pathway.
Protocol 1: Competitive Radioligand Binding Assay

To empirically determine the Ki​ of 4-EtO-T against 5-HT2A, a competitive displacement assay is utilized. This system is self-validating: as the concentration of the unlabelled 4-EtO-T increases, the detectable radioactivity must proportionally decrease, proving specific site competition.

Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT2A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate cell membranes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [3H]ketanserin (a selective 5-HT2A radioligand), and varying concentrations of 4-EtO-T HCl ( 10−11 to 10−4 M).

  • Equilibration: Incubate the mixture at 37°C for 60 minutes to reach binding equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Washing: Wash filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a liquid scintillation counter. Calculate IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

W step1 1. Cell Membrane Preparation (Harvest & Homogenize) step2 2. Radioligand Incubation ([3H]ketanserin + Competitor) step1->step2 step3 3. Rapid Filtration (Separate Bound vs Free) step2->step3 step4 4. Washing (Remove Non-Specific Binding) step3->step4 step5 5. Liquid Scintillation Counting (Quantify Radioactivity) step4->step5 step6 6. Data Analysis (Calculate IC50 & Ki) step5->step6

Step-by-step workflow for competitive radioligand binding assay.
Protocol 2: Gq-Mediated Calcium Flux Assay (Functional Validation)

To confirm whether 4-EtO-T acts as an agonist like serotonin, we measure intracellular calcium mobilization[4][5].

Methodology:

  • Seed Flp-In T-REx 293 cells expressing h5-HT2A into 384-well black/clear-bottom plates at 15,000 cells/well.

  • Incubate cells with Fluo-4 AM calcium-sensitive dye (diluted in assay buffer with probenecid to prevent dye extrusion) for 1 hour at 37°C.

  • Place the plate in a Fluorescent Imaging Plate Reader (FLIPR).

  • Dispense 5-HT (control) or 4-EtO-T HCl across a concentration gradient and immediately record fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.

  • Normalize the peak fluorescence response of 4-EtO-T to the maximum response elicited by 10 µM 5-HT to determine the Emax​ (efficacy) and EC50​ (potency)[2].

Conclusion

The comparative pharmacology between 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride and serotonin highlights the profound impact of structural modification on drug behavior. While serotonin serves as a broad-spectrum, highly polar endogenous regulator, the introduction of a 4-ethoxy group transforms the tryptamine core into a lipophilic, BBB-permeable molecule with a strong bias toward 5-HT2A/2C receptors[1]. For researchers in drug development, 4-EtO-T represents a valuable scaffold for designing neuroplasticity-promoting agents with enhanced metabolic stability and tuned receptor selectivity compared to endogenous monoamines.

References

  • Investigation of the Structure–Activity Relationships of Psilocybin Analogues National Center for Biotechnology Information (PMC)[Link]

  • Investigation of the structure-activity relationships of psilocybin analogues LJMU Research Online[Link]

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines National Center for Biotechnology Information (PMC)[Link]

Sources

Comparative

A Comparative Analysis of Receptor Activation: 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride versus Psilocin

A Guide for Researchers in Psychedelic Drug Discovery and Development In the rapidly evolving landscape of psychedelic research, a nuanced understanding of structure-activity relationships (SAR) is paramount for the rati...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Psychedelic Drug Discovery and Development

In the rapidly evolving landscape of psychedelic research, a nuanced understanding of structure-activity relationships (SAR) is paramount for the rational design of novel therapeutic agents. This guide provides an in-depth comparison of the anticipated receptor activation profiles of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride and the well-characterized psychedelic compound, psilocin. While direct experimental data for 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride is not extensively available in public literature, we can infer its likely pharmacological characteristics based on established SAR principles for 4-substituted tryptamines.

This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of serotonergic compounds for potential therapeutic applications. We will delve into the structural similarities and differences between these two molecules, their anticipated interactions with key serotonin receptors, and the downstream signaling cascades they are likely to initiate. Furthermore, we will provide detailed, field-proven experimental protocols for the in-vitro characterization of such compounds.

Molecular Structures: A Tale of Two Tryptamines

At their core, both psilocin and 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine are tryptamines, a class of compounds characterized by an indole ring connected to an ethylamine side chain. This shared scaffold is the foundation for their interaction with serotonin receptors.

Psilocin , or 4-hydroxy-N,N-dimethyltryptamine, is the active metabolite of psilocybin and the primary driver of its psychedelic effects.[1] Its defining feature is the hydroxyl group at the 4-position of the indole ring.

2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride , on the other hand, possesses an ethoxy group (-O-CH₂CH₃) at the same 4-position. This seemingly minor substitution of a hydroxyl group with an ethoxy group is predicted to have a significant impact on its pharmacological profile. The terminal amine in this case is unsubstituted.

Anticipated Receptor Activation Profiles

The primary molecular target for classic psychedelics like psilocin is the serotonin 2A receptor (5-HT₂A), a G-protein coupled receptor (GPCR).[2] Activation of this receptor is believed to be the initiating event for the cascade of neurobiological changes that underpin the psychedelic experience.

Insights from Structure-Activity Relationships of 4-Substituted Tryptamines

Extensive research into the SAR of 4-substituted tryptamines provides a strong basis for predicting the receptor activation profile of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine. Studies have shown that modifications at the 4-position of the indole ring significantly influence a compound's affinity and efficacy at serotonin receptors.[3][4]

Generally, increasing the size of the 4-alkoxy substituent on a phenethylamine scaffold can lead to increased binding affinities at 5-HT₂A and 5-HT₂C receptors.[5][6] While our target molecule is a tryptamine, this trend in phenethylamines, which also target serotonergic receptors, offers a valuable point of comparison. For tryptamines specifically, O-acetylation of the 4-hydroxy group (a larger group than hydroxyl) has been shown to reduce in vitro 5-HT₂A potency by approximately 10- to 20-fold.[3][4] This suggests that the larger ethoxy group in 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine, as compared to the hydroxyl group of psilocin, might also result in a lower binding affinity and potency at the 5-HT₂A receptor.

The lack of N,N-dimethylation on the terminal amine of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine is another critical structural difference. N,N-dialkyl substituents are known to influence both potency and selectivity for different serotonin receptor subtypes.[2] The absence of these groups could further modulate its interaction with the 5-HT₂A receptor and other serotonin receptors.

Table 1: Predicted vs. Known Receptor Activation Parameters

CompoundPredicted/Known 5-HT₂A Binding Affinity (Kᵢ)Predicted/Known 5-HT₂A Functional Potency (EC₅₀)Predicted/Known Efficacy
PsilocinHigh (nM range)High (nM range)Full or partial agonist
2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochlorideModerate to Low (likely higher Kᵢ than psilocin)Moderate to Low (likely higher EC₅₀ than psilocin)Likely a partial agonist

Signaling Pathways: Beyond Simple Binding

Activation of the 5-HT₂A receptor by an agonist initiates a complex cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to Gq/G₁₁ proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

More recently, the role of "biased agonism" has come to the forefront of GPCR pharmacology. This concept posits that a ligand can preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). The structural differences between psilocin and 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine could potentially lead to different signaling biases, resulting in distinct downstream cellular and physiological effects.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A 5-HT₂A Receptor Gq Gq/G₁₁ 5HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Agonist Agonist (Psilocin or Analogue) Agonist->5HT2A Binds

Caption: Canonical 5-HT₂A Receptor G-Protein Signaling Pathway.

Experimental Protocols for Comparative Analysis

To empirically determine the receptor activation profile of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride and compare it to psilocin, a series of in-vitro assays are required. The following protocols provide a robust framework for such an investigation.

Radioligand Binding Assay for 5-HT₂A Receptor

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[7][8][9][10][11]

radioligand_binding_workflow Start Start Prep Prepare cell membranes expressing 5-HT₂A receptor Start->Prep Incubate Incubate membranes with radioligand (e.g., [³H]ketanserin) and varying concentrations of test compound Prep->Incubate Filter Rapidly filter to separate bound and free radioligand Incubate->Filter Count Quantify radioactivity on filters Filter->Count Analyze Analyze data to determine IC₅₀ and calculate Kᵢ Count->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI), and a range of concentrations of the test compound (2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride or psilocin).

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled competitor, e.g., unlabeled ketanserin).

    • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to determine specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Calcium Flux Functional Assay

This assay measures the functional potency (EC₅₀) and efficacy of a compound by detecting the increase in intracellular calcium concentration following Gq-coupled receptor activation.[1][3][12][13][14][15][16]

calcium_flux_workflow Start Start Plate Plate cells expressing 5-HT₂A receptor Start->Plate Load Load cells with a calcium-sensitive fluorescent dye Plate->Load Add Add varying concentrations of test compound Load->Add Measure Measure fluorescence intensity over time Add->Measure Analyze Analyze data to determine EC₅₀ and Eₘₐₓ Measure->Analyze End End Analyze->End

Caption: Workflow for a calcium flux functional assay.

Step-by-Step Methodology:

  • Cell Preparation:

    • Plate cells stably expressing the human 5-HT₂A receptor in a 96- or 384-well black-walled, clear-bottom plate.

    • Allow cells to adhere and grow to an appropriate confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) and an anion-exchange inhibitor like probenecid (to prevent dye leakage).

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.

  • Compound Addition and Fluorescence Measurement:

    • Prepare serial dilutions of the test compounds.

    • Use a fluorescence plate reader with an automated injection system to add the test compounds to the wells while simultaneously measuring the fluorescence intensity.

    • Record the fluorescence signal before and after compound addition over a set period.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Plot the fluorescence response against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal efficacy).

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, providing insights into potential signaling bias. A common method utilizes a split-luciferase complementation system.[17][18][19][20][21]

beta_arrestin_workflow Start Start Transfect Co-transfect cells with constructs for 5-HT₂A-LgBiT and SmBiT-β-arrestin Start->Transfect Plate Plate transfected cells Transfect->Plate Add Add varying concentrations of test compound Plate->Add Incubate Incubate for a defined period Add->Incubate Measure Add luciferase substrate and measure luminescence Incubate->Measure Analyze Analyze data to determine EC₅₀ and Eₘₐₓ for recruitment Measure->Analyze End End Analyze->End

Caption: Workflow for a β-arrestin recruitment assay using split-luciferase.

Step-by-Step Methodology:

  • Cell Transfection:

    • Co-transfect cells (e.g., HEK293) with two plasmids: one encoding the 5-HT₂A receptor fused to the large subunit of a luciferase (LgBiT) and another encoding β-arrestin fused to the small subunit (SmBiT).

  • Assay Procedure:

    • Plate the transfected cells in a white, opaque 96-well plate.

    • Add serial dilutions of the test compounds to the wells.

    • Incubate the plate for a period sufficient to allow for receptor activation and β-arrestin recruitment (e.g., 90 minutes).

  • Luminescence Measurement:

    • Add the luciferase substrate (e.g., furimazine) to each well.

    • Measure the luminescence signal using a luminometer. The intensity of the signal is proportional to the extent of β-arrestin recruitment.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

Conclusion and Future Directions

Based on established structure-activity relationships, it is hypothesized that 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride will exhibit a lower affinity and potency at the 5-HT₂A receptor compared to psilocin. The absence of N,N-dimethylation may further influence its pharmacological profile. However, empirical validation through the detailed experimental protocols provided in this guide is essential to confirm these predictions.

A comprehensive characterization of 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride and other novel tryptamine derivatives will not only elucidate their individual pharmacological properties but also contribute to a deeper understanding of the intricate SAR of psychedelic compounds. This knowledge is critical for the design of next-generation therapeutics with improved efficacy and safety profiles for the treatment of a range of neuropsychiatric disorders. Future studies should also investigate the in-vivo effects of these compounds to correlate in-vitro receptor activation with behavioral outcomes.

References

  • McCorvy, J. D., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 3(6), 1165–1178. [Link]

  • Glancy, M., et al. (2020). Investigation of the structure-activity relationships of psilocybin analogues. LJMU Research Online. [Link]

  • Stößel, T., et al. (2023). Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay. Frontiers in Pharmacology, 14, 1198424. [Link]

  • ChEMBL. Radioligand binding assays for human 5-HT2A receptor. [Link]

  • Reaction Biology. 5-HT2A Biochemical Binding Assay Service. [Link]

  • McCorvy, J. D., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science. [Link]

  • Molecular Devices. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. [Link]

  • Roth, B. L. (2001). Characterization of 5-HT(1A,B) and 5-HT(2A,C) serotonin receptor binding. Current protocols in pharmacology, Chapter 1, Unit 1.23. [Link]

  • Wang, T., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Schepmann, D., et al. (2020). A Split Luciferase Complementation Assay for the Quantification of β-Arrestin2 Recruitment to Dopamine D2-Like Receptors. International Journal of Molecular Sciences, 21(17), 6091. [Link]

  • Staus, D. P., et al. (2016). A novel luminescence-based β-arrestin recruitment assay for unmodified receptors. Scientific reports, 6, 22627. [Link]

  • McCorvy, J. D., et al. (2020). Investigation of the Structure-Activity Relationships of Psilocybin Analogues. PubMed, 33860183. [Link]

  • ResearchGate. Calcium Flux Assay Protocol. [Link]

  • Henriques-Santos, B., et al. (2022). A “Dual-Addition” Calcium Fluorescence Assay for the High-Throughput Screening of Recombinant G Protein-Coupled Receptors. Journal of visualized experiments : JoVE, (189), 10.3791/64535. [Link]

  • Schepmann, D., et al. (2020). A Split Luciferase Complementation Assay for the Quantification of β-Arrestin2 Recruitment to Dopamine D2-Like Receptors. PubMed, 32847031. [Link]

  • Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 13, 893465. [Link]

  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in pharmacology, 10, 1423. [Link]

  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423. [Link]

  • Kolaczynska, K. E., et al. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 13, 1045942. [Link]

  • Kolaczynska, K. E., et al. (2025). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. [Link]

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